Picroside III
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)27)3-5-16(28)35-9-15-19(30)20(31)21(32)24(36-15)37-23-17-12(6-7-34-23)18(29)22-25(17,10-26)38-22/h2-8,12,15,17-24,26-27,29-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFMUYFANVRJL-JCUBBWBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@@]4(O5)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346771 | |
| Record name | Picroside III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64461-95-6 | |
| Record name | Picroside III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Picroside III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picroside III, an iridoid glycoside of significant pharmacological interest, is a secondary metabolite originating from perennial herbs of the Picrorhiza genus. This technical guide provides an in-depth exploration of the origins of this compound, detailing its natural sources, biosynthetic pathway, and comprehensive experimental protocols for its extraction, isolation, and characterization. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding for research, development, and quality control purposes.
Natural Occurrence of this compound
This compound is predominantly isolated from the rhizomes and roots of two main species of the Plantaginaceae family (formerly Scrophulariaceae)[1]:
-
Picrorhiza kurroa Royle ex Benth: A small perennial herb found in the alpine Himalayas of India, Pakistan, Nepal, and Bhutan, growing at altitudes of 3,000 to 5,000 meters[1].
-
Picrorhiza scrophulariiflora Pennell: Also native to the Himalayan region, this species is a well-documented source of this compound and is utilized in traditional Chinese medicine[2][3][4].
These plants, commonly known as Kutki, have a long history of use in traditional Ayurvedic and Chinese medicine for treating liver disorders, asthma, and other inflammatory conditions[1]. This compound is one of several bioactive iridoid glycosides found in these plants, co-occurring with other related compounds such as Picroside I, II, IV, and Kutkoside[5][6][7].
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving the convergence of several major metabolic pathways to assemble its characteristic iridoid glycoside structure. While the complete biosynthetic pathway of this compound has not been fully elucidated, a scientifically sound hypothetical pathway can be constructed based on the well-established biosynthesis of its precursors, particularly the iridoid core, catalpol, which is shared with Picroside I and II.
The key contributing pathways are:
-
The Mevalonate (MVA) and Non-Mevalonate (MEP) Pathways: These pathways produce the isoprene units that are the fundamental building blocks of all terpenoids, including the iridoid core of this compound[8][9]. The MEP pathway is considered the primary contributor to the geranyl pyrophosphate (GPP) precursor in Picrorhiza[10][11].
-
The Shikimate/Phenylpropanoid Pathway: This pathway synthesizes the aromatic acid moiety that esterifies the catalpol core.
-
The Iridoid Biosynthesis Pathway: This pathway modifies GPP to form the characteristic cyclopentanopyran ring system of the iridoid core.
A proposed biosynthetic pathway for this compound is illustrated below.
Caption: Proposed Biosynthetic Pathway of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
The following protocol is a synthesis of methodologies reported for the extraction of picrosides from Picrorhiza species.
Objective: To extract crude iridoid glycosides, including this compound, from the dried rhizomes of P. kurroa or P. scrophulariiflora.
Materials and Reagents:
-
Dried and powdered rhizomes of P. kurroa or P. scrophulariiflora
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Whatman No. 1 filter paper
Procedure:
-
Maceration/Sonication:
-
Accurately weigh 10 g of powdered rhizome material.
-
Suspend the powder in 100 mL of 70% (v/v) methanol in water.
-
Subject the suspension to ultrasonication for 30 minutes at 35°C[12]. Alternatively, macerate with periodic shaking for 24 hours at room temperature.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the plant material.
-
Decant and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration:
-
Pool the supernatants from all extractions.
-
Filter the pooled extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the methanol is completely removed and a viscous aqueous extract remains.
-
-
Storage:
-
The resulting crude extract can be lyophilized for long-term storage or stored at 4°C for immediate use in purification.
-
Isolation and Purification of this compound
A multi-step chromatographic approach is typically employed for the isolation and purification of this compound.
3.2.1. Column Chromatography (Initial Fractionation)
Objective: To perform an initial separation of the crude extract to enrich the fraction containing iridoid glycosides.
Materials and Reagents:
-
Crude extract from section 3.1
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Chloroform and Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vanillin-sulfuric acid reagent for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A common gradient system is as follows:
-
100% Chloroform
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Chloroform:Methanol (80:20)
-
100% Methanol
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation by spotting fractions on a TLC plate and developing with a suitable mobile phase (e.g., Chloroform:Methanol, 85:15).
-
Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. Iridoid glycosides typically appear as blue or purple spots.
-
Pool the fractions containing this compound based on the TLC profile.
-
3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Objective: To achieve high-purity isolation of this compound from the enriched fraction.
Materials and Reagents:
-
Enriched fraction from column chromatography
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Preparative HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the enriched fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions: The following conditions are a representative example and may require optimization:
-
Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 10-40% B over 30 minutes.
-
Flow Rate: 3-5 mL/min
-
Detection: UV at 270 nm
-
-
Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.
-
Purification and Characterization:
-
Concentrate the collected fraction under reduced pressure to remove the organic solvent.
-
Lyophilize the aqueous residue to obtain pure this compound as a white powder.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
The content of this compound can vary depending on the plant source, geographical location, and the extraction and analytical methods employed. The following tables summarize reported quantitative data for this compound.
Table 1: this compound Content in Picrorhiza Species
| Plant Species | Plant Part | Method of Quantification | This compound Content (mg/g dry weight) | Reference |
| P. kurroa | Leaf-derived calli | UHPLC-PDA | 0.15 - 0.56 | [1] |
| P. scrophulariiflora | Rhizome | UHPLC-ESI-MS/MS | Not specified directly in mg/g, but quantifiable in plasma | [13] |
Table 2: Recovery of this compound during Sample Preparation
| Analytical Method | Matrix | Quality Control Concentration (ng/mL) | Extraction Recovery (%) | Reference |
| UHPLC-ESI-MS/MS | Rat Plasma | Low | 76.43 | [13] |
| Medium | 80.47 | [13] | ||
| High | 83.84 | [13] |
Visualization of Experimental Workflow
The general workflow for the extraction and isolation of this compound is depicted below.
Caption: General Workflow for Extraction and Isolation of this compound.
Conclusion
This compound is a naturally occurring iridoid glycoside with significant therapeutic potential, primarily sourced from the Himalayan medicinal plants Picrorhiza kurroa and Picrorhiza scrophulariiflora. Its biosynthesis is a complex interplay of several key metabolic pathways. The successful extraction and isolation of high-purity this compound for research and drug development purposes necessitate a systematic approach involving efficient extraction techniques followed by multi-step chromatographic purification. The protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with this promising natural product. Further research to fully elucidate the biosynthetic pathway and optimize extraction and purification protocols will be invaluable for the sustainable production and therapeutic application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:64461-95-6 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 7. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 8. researchgate.net [researchgate.net]
- 9. Direct shoot regeneration and gene expression profiling for optimized picroside-I biosynthesis in Picrorhiza Kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Picrorhiza scrophulariiflora: A Technical Guide to the Isolation and Analysis of Picroside III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrorhiza scrophulariiflora, a perennial herb from the Plantaginaceae family, is a significant medicinal plant found in the Himalayan region. Traditionally used in Tibetan and Chinese medicine, it is a known source of various bioactive iridoid glycosides, including Picroside I, II, and III. While extensive research has focused on Picroside I and II, Picroside III is emerging as a compound of significant therapeutic interest. This technical guide provides an in-depth overview of Picrorhiza scrophulariiflora as a source of this compound, detailing its quantification, isolation, biosynthetic pathways, and mechanism of action.
Quantitative Analysis of Picrosides in Picrorhiza Species
Quantitative analysis of the rhizomes of Picrorhiza species reveals a significant presence of iridoid glycosides. While Picroside I and II are the most abundantly quantified, P. scrophulariiflora is a notable source of this compound. The following table summarizes the reported quantities of Picroside I and II in P. kurroa and P. scrophulariiflora, providing a comparative context for the picroside content in the genus.
| Plant Species | Picroside I Content (%) | Picroside II Content (%) | Analytical Method | Reference |
| Picrorhiza kurroa | 1.258 | 0.481 | HPTLC | [1] |
| Picrorhiza scrophulariiflora | 1.611 | 0.613 | HPTLC | [1] |
Experimental Protocols
Extraction and Preparative Isolation of this compound
This protocol is adapted from a high-speed counter-current chromatography (CCC) method for the preparative isolation of picrosides from Picrorhiza scrophulariiflora.
a) Preparation of Crude Extract:
-
Air-dry the rhizomes of Picrorhiza scrophulariiflora and grind them into a coarse powder.
-
Reflux the powdered rhizomes with 70% ethanol.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
b) Counter-Current Chromatography (CCC) for this compound Isolation:
-
Solvent System Selection: Employ a biphasic solvent system of ethyl acetate/n-butanol/water/formic acid (4:1:5:0.005, v/v/v/v) for the initial separation of picrosides. For the fine separation of Picroside I and III, use an ethyl acetate/water (1:1, v/v) system.
-
CCC Operation:
-
Fill the CCC column with the upper phase of the selected solvent system as the stationary phase.
-
Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v).
-
Inject the sample solution into the column.
-
Pump the lower phase (mobile phase) through the column at a defined flow rate.
-
Monitor the effluent using a UV detector.
-
Collect fractions based on the chromatogram peaks.
-
-
Cycling-Elution for Picroside I and III Separation:
-
Due to the similar partition coefficients of Picroside I and III, employ a cycling-elution approach with the ethyl acetate/water system to achieve baseline separation.
-
-
Fraction Analysis and Purification:
-
Analyze the collected fractions by UPLC-UV and ESI-MS to identify those containing this compound.
-
Combine the pure fractions of this compound and evaporate the solvent to obtain the purified compound.
-
Quantification of this compound by UHPLC-ESI-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of five iridoids, including this compound, in rat plasma and can be modified for the analysis of plant extracts.
a) Sample Preparation:
-
Prepare a methanolic extract of Picrorhiza scrophulariiflora rhizomes.
-
Filter the extract through a 0.22 µm syringe filter.
-
Perform a serial dilution of the extract with methanol to bring the concentration of this compound within the calibration range.
b) UHPLC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: ACQUITY UPLC® BEH Amide Column (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Specific precursor and product ions for this compound need to be determined through initial infusion experiments.
c) Method Validation Parameters:
| Parameter | Specification |
| Linearity Range | 5.040–560.0 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 5.040 ng/mL[2][3] |
| Intra- and Inter-Day Precision | <15%[2][3] |
| Accuracy | 85-115% |
| Extraction Recovery | 76.43 - 83.84%[2] |
| Matrix Effect | 95.77 - 101.8%[2] |
Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol provides a general framework for assessing the effect of this compound on the PI3K/Akt signaling pathway in a relevant cell line (e.g., cancer cell lines, immune cells).
a) Cell Culture and Treatment:
-
Culture the selected cell line in appropriate media and conditions.
-
Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
b) Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
c) SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d) Densitometric Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-Akt levels to total Akt and the loading control to determine the effect of this compound on Akt phosphorylation.
Mandatory Visualizations
Biosynthesis of Picrosides in Picrorhiza
The biosynthesis of picrosides is a complex process involving the mevalonate (MVA), methylerythritol phosphate (MEP), and phenylpropanoid pathways to produce the iridoid backbone and the acyl groups.
Caption: Biosynthesis of Picrosides.
Experimental Workflow for this compound Isolation and Quantification
The following workflow outlines the key steps from plant material to purified and quantified this compound.
Caption: this compound Isolation Workflow.
This compound-Mediated Inhibition of the PI3K/Akt Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects through the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and inflammation.
Caption: PI3K/Akt Pathway Inhibition.
References
- 1. TLC densitometric quantification of picrosides (picroside-I and picroside-II) in Picrorhiza kurroa and its substitute Picrorhiza scrophulariiflora and their antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Biosynthesis of Picroside III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside III, an iridoid glycoside found in plants of the genus Picrorhiza, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the picroside family, which includes the more extensively studied Picroside I and Picroside II, this compound contributes to the pharmacological profile of medicinal plants such as Picrorhiza kurroa. A thorough understanding of its biosynthetic pathway is paramount for the development of biotechnological production platforms and for enabling metabolic engineering strategies to enhance its yield. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of this compound, including the key enzymatic steps, intermediate molecules, and relevant quantitative data. Detailed experimental protocols for the analysis of this pathway and its components are also presented.
Core Biosynthetic Pathways
The biosynthesis of this compound is a complex process that involves the convergence of several major metabolic pathways: the 2-C-methyl-D-erythritol 4-phosphate (MEP) and mevalonate (MVA) pathways for the synthesis of the iridoid backbone, and the shikimate and phenylpropanoid pathways for the production of the acyl moiety.
I. The Iridoid Backbone: Synthesis of Catalpol
The iridoid backbone of this compound is the aglycone, catalpol. The initial steps in its formation are derived from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the MEP and MVA pathways. The MEP pathway is considered the major contributor to the geranyl pyrophosphate (GPP) that forms the iridoid skeleton in Picrorhiza kurroa.[1][2]
A. MEP and MVA Pathways: These pathways generate the five-carbon building blocks, IPP and DMAPP. Key enzymes in these pathways include 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) in the MEP pathway and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway.[3]
B. Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form the ten-carbon monoterpene precursor, GPP.
C. Iridoid Skeleton Formation: GPP undergoes a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, to form the characteristic iridoid structure. Key intermediates in this part of the pathway include geraniol, 10-hydroxygeraniol, and iridodial. The iridoid backbone is then glycosylated to form aucubin, which is subsequently converted to catalpol.[4]
II. The Acyl Moiety: Synthesis of Feruloyl-CoA
This compound is chemically identified as 6-feruloylcatalpol, indicating that the acyl group is derived from ferulic acid. Ferulic acid is synthesized via the shikimate and phenylpropanoid pathways.
A. Shikimate Pathway: This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate, which is the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.
B. Phenylpropanoid Pathway: Phenylalanine is the entry point into the phenylpropanoid pathway, where it is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylations and methylations then convert cinnamic acid to ferulic acid.
C. Acyl-CoA Thioester Formation: For the final esterification reaction, ferulic acid must be activated to its coenzyme A (CoA) thioester, feruloyl-CoA. This reaction is catalyzed by a 4-coumarate:CoA ligase (4CL) or a specific feruloyl-CoA synthetase.
III. Final Assembly: Esterification to Form this compound
The final step in the biosynthesis of this compound is the esterification of the C-6 hydroxyl group of catalpol with feruloyl-CoA. This reaction is catalyzed by a specific acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent acyltransferases. While the specific enzyme responsible for the feruloylation of catalpol in Picrorhiza kurroa has not yet been fully characterized, studies on homologous enzymes, such as feruloyl-CoA monolignol transferase, provide insights into the potential catalytic mechanism.
Quantitative Data
Quantitative analysis of picroside biosynthesis has primarily focused on Picroside I and Picroside II in Picrorhiza kurroa. The data presented below is for these related compounds and provides a valuable reference for understanding the metabolic flux and potential yields within this pathway.
| Metabolite | Plant Tissue | Concentration/Content | Analytical Method | Reference |
| Picroside I | Shoots (in vitro) | Up to 9.7 µg/mg | HPLC | [3] |
| Picroside I | Leaves (wild) | 1.9 mg/g fresh weight | HPLC | [5] |
| Picroside II | Roots/Stolons | Varies significantly | HPLC | |
| Cinnamic Acid | Shoots (in vitro) | Modulated by precursors | HPLC | |
| Vanillic Acid | Stolons | Varies with chemotype | HPLC | [6] |
| Ferulic Acid | Picrorhiza kurroa | Present | HPLC-MS |
Experimental Protocols
I. Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the levels of this compound and its precursors (catalpol, ferulic acid) in plant tissues.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Reference standards for this compound, catalpol, and ferulic acid
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Extraction:
-
Homogenize a known weight of plant tissue in methanol.
-
Soncate the mixture for 15-30 minutes.
-
Centrifuge to pellet the solid debris.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. The specific gradient will need to be optimized for the separation of the target compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analytes (e.g., 270 nm for picrosides, ~320 nm for ferulic acid) or Mass Spectrometry for more sensitive and specific detection.
-
Quantification: Generate a standard curve for each analyte using the reference standards. Calculate the concentration of the analytes in the plant extracts based on the standard curve.
-
II. Characterization of a Candidate Acyltransferase
Objective: To express and characterize the enzymatic activity of a candidate acyltransferase responsible for the synthesis of this compound.
Materials:
-
E. coli or yeast expression system
-
Expression vector
-
Candidate acyltransferase cDNA
-
Catalpol
-
Feruloyl-CoA (can be synthesized enzymatically or chemically)
-
Reaction buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0)
-
HPLC or LC-MS for product analysis
Procedure:
-
Heterologous Expression:
-
Clone the candidate acyltransferase cDNA into a suitable expression vector.
-
Transform the expression construct into the chosen host (E. coli or yeast).
-
Induce protein expression according to the specific protocol for the expression system.
-
Harvest the cells and prepare a crude protein extract or purify the recombinant protein.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the protein extract (or purified enzyme), catalpol, and feruloyl-CoA in the reaction buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding acid or an organic solvent).
-
Extract the reaction products.
-
-
Product Analysis:
-
Analyze the reaction products by HPLC or LC-MS.
-
Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.
-
Quantify the amount of this compound produced to determine the enzyme's activity.
-
-
Kinetic Analysis:
-
Vary the concentrations of catalpol and feruloyl-CoA to determine the enzyme's kinetic parameters (Km and Vmax).
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for acyltransferase characterization.
Conclusion
The biosynthesis of this compound is a testament to the intricate and interconnected nature of plant secondary metabolism. While the general framework of its synthesis is understood, originating from the MEP/MVA and shikimate/phenylpropanoid pathways, the specific enzymatic machinery, particularly the final acyltransferase, requires further investigation. The information and protocols provided in this guide serve as a robust foundation for researchers to delve deeper into the molecular intricacies of this compound production. Future work in identifying and characterizing the complete set of biosynthetic genes will be instrumental in developing sustainable biotechnological sources for this promising therapeutic compound.
References
- 1. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes [mdpi.com]
- 2. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of the plant feruloyl-coenzyme A monolignol transferase provides insights into the formation of monolignol ferulate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijpsonline.com [ijpsonline.com]
Picroside III: A Technical Guide to Its Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of Picroside III, an iridoid glycoside of significant interest for its potential therapeutic properties. This document details the experimental protocols, data presentation, and logical workflows essential for the successful extraction, purification, and characterization of this compound.
Introduction to this compound
This compound is a member of the iridoid glycoside family, a class of secondary metabolites found in a variety of plants. These compounds are known for their diverse biological activities. The primary plant source for this compound is Picrorhiza kurroa, a perennial herb native to the Himalayan region. The discovery and subsequent isolation of this compound have been driven by its potential pharmacological applications, necessitating robust and efficient extraction and purification protocols.
Experimental Protocols
The isolation of this compound involves a multi-step process beginning with the collection and preparation of plant material, followed by extraction, fractionation, and final purification.
Plant Material Preparation
-
Collection: Fresh rhizomes of Picrorhiza kurroa are collected.
-
Authentication: The plant material is authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.
-
Drying: The rhizomes are washed, shade-dried at room temperature for several weeks, and then coarsely powdered using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol (95%) using a Soxhlet apparatus or maceration with intermittent shaking for 72 hours.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Fractionation
The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The majority of iridoid glycosides, including this compound, are typically found in the more polar fractions (ethyl acetate and n-butanol).
Chromatographic Purification
The enriched fractions are further purified using various chromatographic techniques.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or Diaion HP-20. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound (as monitored by Thin Layer Chromatography) are pooled and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.
Quantitative Data
The following tables summarize typical quantitative data obtained during the isolation and characterization of this compound.
| Table 1: Extraction and Fractionation Yields | |
| Parameter | Value |
| Initial Dry Weight of Plant Material | 1000 g |
| Crude Methanolic Extract Yield | 150 g (15%) |
| n-Hexane Fraction Yield | 15 g |
| Chloroform Fraction Yield | 25 g |
| Ethyl Acetate Fraction Yield | 30 g |
| n-Butanol Fraction Yield | 50 g |
| Final Purified this compound Yield | 1.5 g (0.15% of dry weight) |
| Table 2: HPLC Purity and Retention Time | |
| Parameter | Value |
| HPLC Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Retention Time (Rt) | 8.5 min |
| Purity | >98% (by peak area) |
| Table 3: Spectroscopic Data for Structural Elucidation | |
| Technique | Key Data Points |
| ¹H-NMR (400 MHz, CD₃OD) | δ 7.48 (d, J=2.0 Hz, H-3), 5.89 (d, J=5.6 Hz, H-1), 4.65 (d, J=7.8 Hz, H-1'), ... |
| ¹³C-NMR (100 MHz, CD₃OD) | δ 152.1 (C-3), 149.5 (C-4), 130.8 (C-5), 128.7 (C-8), 116.9 (C-7), 99.8 (C-1), ... |
| Mass Spectrometry (ESI-MS) | m/z 513 [M+Na]⁺, 491 [M+H]⁺ |
| UV Spectroscopy (MeOH) | λmax 270 nm |
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and a hypothetical signaling pathway that could be influenced by it.
Caption: Workflow for the isolation and purification of this compound.
Caption: A hypothetical anti-inflammatory signaling pathway modulated by this compound.
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Picroside III in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside III, an iridoid glycoside found in plants of the Picrorhiza genus, is a compound of significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Experimental Protocols
Protocol 1: UHPLC-ESI-MS/MS Method for Simultaneous Quantification of Picroside I, II, and III
This protocol is adapted from a validated method for the simultaneous determination of five iridoids, including this compound, in rat plasma, and is applicable for the analysis of plant extracts with appropriate sample preparation.[1][2]
1. Instrumentation and Chromatographic Conditions:
-
System: An ultra-performance liquid chromatography-electrospray tandem quadrupole mass spectrometry (UHPLC-ESI-MS/MS) system.[1][2]
-
Column: ACQUITY UPLC® BEH Amide Column (2.1 × 100 mm, 1.7 µm).[1][2]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Injection Volume: 5 µL.
-
Detection: Multiple reaction monitoring (MRM) in negative ion mode.[1][2]
2. Sample Preparation (for Plant Extracts):
-
Accurately weigh a suitable amount of the dried and powdered plant material.
-
Extract the sample with an appropriate solvent (e.g., methanol) using a suitable method such as sonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm membrane filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve.[2]
4. Mass Spectrometry Parameters (Example):
The following are example parameters and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be optimized] | [To be optimized] |
| Picroside I | [To be optimized] | [To be optimized] |
| Picroside II | [To be optimized] | [To be optimized] |
5. Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]
Protocol 2: General HPLC-UV Method for Picroside Analysis
This protocol provides a general framework for the quantification of picrosides using a standard HPLC-UV system. This method is suitable for the analysis of Picroside I and II and can be adapted for this compound with proper validation.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).[4]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Mobile Phase: A mixture of methanol and water, or acetonitrile and water, in isocratic or gradient elution. A common mobile phase is methanol and water (40:60, v/v).[4]
-
Flow Rate: 0.9 to 1.0 mL/min.[4]
-
Detection Wavelength: 270 nm.[4]
-
Injection Volume: 10-20 µL.
2. Sample Preparation:
-
Extract the plant material as described in Protocol 1.
-
The dried extract is redissolved in the mobile phase.[4]
-
The solution is centrifuged and filtered through a 0.2 µm membrane filter prior to injection.[4]
3. Standard Solution Preparation:
-
Prepare a stock solution of the picroside standards in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
Data Presentation
Table 1: Quantitative Data for this compound in Picrorhiza scrophulariiflora Extract
| Analyte | Concentration in Extract (mg/g) |
| This compound | 64.08 |
| Picroside I | 15.68 |
| Picroside II | 103.64 |
Data obtained from a study using HPLC for content determination.[2]
Table 2: Method Validation Parameters for the UHPLC-MS/MS Method
| Parameter | Picroside I | Picroside II | This compound |
| Linearity Range (ng/mL) | 6.876–764.0 | 5.190–577.0 | 5.040–560.0 |
| LLOQ (ng/mL) | 6.876 | 5.193 | 5.040 |
| Intra-day Precision (%RSD) | < 7.9 | < 10.1 | [Not specified] |
| Inter-day Precision (%RSD) | < 8.9 | < 8.5 | [Not specified] |
| Accuracy (%RE) | -2.6 to 6.1 | -12.1 to 13.2 | [Not specified] |
| Extraction Recovery (%) | 85.12 - 91.34 | 67.11 - 72.53 | 76.43 - 83.84 |
| Matrix Effect (%) | 96.17 - 101.9 | 97.26 - 101.7 | 95.77 - 101.8 |
Data from a validated UHPLC-ESI-MS/MS method for analysis in rat plasma.[1][2]
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 1. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
Application Note: Quantitative Analysis of Picroside III in Plasma by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Picroside III, an iridoid glycoside, is a significant bioactive compound found in plants of the Picrorhiza genus. Due to its potential therapeutic properties, including hepatoprotective and neuroprotective effects, there is a growing need for sensitive and reliable analytical methods to study its pharmacokinetics. This document provides a detailed protocol for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique ideal for complex biological matrices.
Principle of the Method This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The process involves a straightforward protein precipitation step to extract this compound from the plasma matrix. The analyte is then separated from endogenous components on a C18 reversed-phase column. Detection and quantification are achieved using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a unique precursor-to-product ion transition for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Internal Standard (IS), e.g., Paeoniflorin or other suitable compound
-
Methanol (HPLC or MS grade)
-
Deionized or Milli-Q water
-
Control plasma (e.g., rat, human)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo, Sciex QTRAP, or equivalent) equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Solutions
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve standards and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into blank plasma to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high concentration).
Plasma Sample Preparation
The protein precipitation method is recommended for its simplicity and efficiency in extracting this compound from plasma.[1]
-
Thaw frozen plasma samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.[2]
-
Add 150 µL of acetonitrile containing the internal standard.[2] The use of acetonitrile for protein precipitation has been shown to yield good reproducibility and peak shape.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
References
- 1. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Picroside III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside III, an iridoid glycoside isolated from Picrorhiza scrophulariiflora, has demonstrated significant therapeutic potential, particularly in the context of inflammation.[1] This document provides a comprehensive overview of in vitro assays to evaluate the anti-inflammatory properties of this compound. The protocols detailed herein are designed to enable researchers to assess its efficacy in a controlled laboratory setting. The primary focus is on cell-based assays utilizing the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation. Additionally, protocols for cell-free assays are included to evaluate the direct inhibitory effects of this compound on enzymes and processes relevant to inflammation.
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This document provides methodologies to quantify the inhibitory effects of this compound on these critical inflammatory markers.
Data Presentation
The following tables summarize the reported in vitro biological activities of Picrosides. It is important to note that specific IC50 values for this compound in various anti-inflammatory assays are not extensively reported in publicly available literature. The data presented for Picroside I and II can serve as a reference for expected potency. Researchers are encouraged to determine the specific IC50 values for this compound experimentally using the protocols provided.
Table 1: In Vitro Anti-cancer Activity of Picroside I and II
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Picroside I | MDA-MB-231 | MTT Assay | 95.3 | [2] |
| Picroside II | MDA-MB-231 | MTT Assay | 130.8 | [2] |
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line: RAW 264.7 murine macrophage cell line.
1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
1.3. Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
1.4. Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for the desired time period (e.g., 24 hours for NO and cytokine assays).
-
A vehicle control (e.g., DMSO) and a positive control (LPS alone) should be included in all experiments.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
2.1. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
3.1. Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Following the treatment protocol described in section 1.4, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Pro-inflammatory Cytokine Assays (ELISA)
4.1. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Collect the cell culture supernatant after treatment as described in section 1.4.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
5.1. Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the MAPK (p38, ERK, JNK) and NF-κB (p65, IκBα) signaling pathways.
-
After treatment with this compound and LPS, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, p65, and IκBα.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing the phosphorylated protein to the total protein.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
6.1. Principle: This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation and its inhibition by this compound.
-
Grow RAW 264.7 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound and LPS as described previously.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Cell-Free Anti-inflammatory Assays
7.1. Inhibition of Protein Denaturation Assay:
7.1.1. Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.[14]
7.1.2. Procedure: [15][16][17]
-
Prepare a reaction mixture containing 0.2 mL of egg albumin or 0.5 mL of 1% bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
7.2. Hyaluronidase Inhibition Assay:
7.2.1. Principle: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition is a marker of anti-inflammatory activity.
7.2.2. Procedure: [18][19][20]
-
Prepare a reaction mixture containing hyaluronidase enzyme solution, a buffer (e.g., acetate buffer, pH 3.5), and various concentrations of this compound. Incubate at 37°C for 20 minutes.
-
Initiate the enzymatic reaction by adding hyaluronic acid as a substrate and incubate for a further 40 minutes at 37°C.
-
Stop the reaction and measure the amount of N-acetylglucosamine formed or the remaining hyaluronic acid.
-
The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory evaluation of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. This compound Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. mdpi.com [mdpi.com]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Picroside III Effects in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing various cell culture models to investigate the therapeutic potential of Picroside III. Detailed protocols for key experiments and data presentation are included to facilitate experimental design and execution.
Overview of this compound and In Vitro Models
This compound, an iridoid glycoside isolated from Picrorhiza scrophulariiflora, has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of this compound, identifying molecular targets, and evaluating its therapeutic efficacy at the cellular level. This document outlines protocols for several key cell culture models relevant to the study of this compound's effects.
Cell Culture Models for this compound Research
A variety of cell lines can be employed to study the diverse effects of this compound. The choice of cell model depends on the specific biological activity being investigated.
Table 1: Recommended Cell Culture Models for Studying this compound Effects
| Therapeutic Area | Cell Line | Cell Type | Key Applications |
| Oncology | MDA-MB-231 | Human Breast Cancer (Triple-Negative) | Anti-proliferative, anti-metastatic, and apoptosis assays. |
| HepG2 | Human Liver Cancer | Cytotoxicity, hepatoprotective, and anti-cancer assays. | |
| Neuroprotection | SH-SY5Y | Human Neuroblastoma | Neuronal protection, anti-apoptotic, and oxidative stress assays. |
| Inflammation | BV2 | Mouse Microglia | Anti-inflammatory and neuroinflammatory assays. |
| Cardioprotection | H9c2 | Rat Cardiomyoblasts | Hypoxia/reoxygenation injury and cardioprotective assays. |
| Hepatoprotection | Primary Mouse Hepatocytes | Primary Cells | D-galactosamine-induced cytotoxicity and hepatoprotective assays. |
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies on picrosides. It is important to note that much of the available data is for Picroside I and II, which are structurally similar to this compound. Researchers should perform dose-response studies to determine the optimal concentrations for this compound in their specific experimental setup.
Table 2: Summary of In Vitro Quantitative Data for Picrosides
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Picroside I | MDA-MB-231 | MTT Assay | IC50 | 95.3 µM | [1] |
| Picroside II | MDA-MB-231 | MTT Assay | IC50 | 130.8 µM | [1] |
| Picrosides | Breast Cancer Cells | Cell Viability | IC50 Range | 35 - 50 µg/mL | [2] |
| Picroside II | Neonatal Rat Cardiomyocytes | H/R Injury | Protective Concentration | 50, 100, 200 µg/mL | [3] |
Experimental Protocols
General Cell Culture and Maintenance
Protocols for thawing, culturing, and passaging the recommended cell lines should follow standard aseptic techniques. Specific media and conditions are outlined below.
Protocol 1: MDA-MB-231 Cell Culture
-
Media: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere without CO2.
-
Subculture: When cells reach 80-90% confluency, rinse with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.
Protocol 2: HepG2 Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Similar to MDA-MB-231, detach with Trypsin-EDTA when confluent.
Protocol 3: SH-SY5Y Cell Culture and Differentiation
-
Growth Media: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation Media: For neuronal differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
-
Culture Conditions: 37°C with 5% CO2.
Protocol 4: BV2 Microglial Cell Culture
-
Media: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C with 5% CO2.
Protocol 5: H9c2 Cardiomyocyte Culture
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C with 5% CO2.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for each cell line and experimental condition.
Protocol 6: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathways
This protocol outlines the general steps for investigating the effect of this compound on protein expression and phosphorylation in key signaling pathways.
Protocol 7: Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensity using image analysis software.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes following this compound treatment.
Protocol 8: qPCR
-
RNA Extraction: After treatment, extract total RNA from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers (e.g., for IL-6, TNF-α, iNOS, and a housekeeping gene like GAPDH).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Table 3: Example qPCR Primers for Inflammatory Markers (Mouse)
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CCTGGAGGCCCCAGTTGA |
| iNOS | GTTCTCAGCCCAACAATACAAGA | GTGGACGGGTCGATGTCAC |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
- 1. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the therapeutic potential of picrosides in breast cancer cell lines: a systematic scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Picroside III Administration in Animal Models of Colitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Picroside III in animal models of colitis, focusing on its therapeutic effects and underlying mechanisms. The detailed protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the potential of this compound as a therapeutic agent for inflammatory bowel disease (IBD).
Therapeutic Efficacy of this compound in DSS-Induced Colitis
This compound, an iridoid glycoside, has demonstrated significant therapeutic potential in mitigating the severity of colitis in preclinical animal models. Studies utilizing the dextran sulfate sodium (DSS)-induced colitis model in mice have consistently shown that administration of this compound leads to a reduction in the Disease Activity Index (DAI), an amelioration of intestinal damage, and a modulation of the gut microbiota.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from representative studies on the effects of this compound in DSS-induced colitis in mice.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Colon Length
| Treatment Group | Dosage | DAI Score (Mean ± SEM) | Colon Length (cm, Mean ± SEM) | Reference |
| Control | - | 0.5 ± 0.2 | 8.5 ± 0.5 | [3] |
| DSS | 3% in drinking water | 3.8 ± 0.4 | 5.2 ± 0.3 | [3] |
| This compound (Low) | 10 mg/kg | 2.1 ± 0.3 | 6.8 ± 0.4* | [3] |
| This compound (High) | 20 mg/kg | 1.5 ± 0.2*** | 7.5 ± 0.3 | [3] |
*p<0.05, **p<0.01, ***p<0.001 compared to DSS group.
Table 2: Effect of this compound on Body Weight Change
| Treatment Group | Dosage | Body Weight Change (%) | Reference |
| Control | - | +5.2 | [3] |
| DSS | 3% in drinking water | -15.8 | [3] |
| This compound (Low) | 10 mg/kg | -7.3 | [3] |
| This compound (High) | 20 mg/kg | -3.1 | [3] |
Mechanisms of Action
This compound exerts its anti-inflammatory and gut-protective effects through multiple signaling pathways. Key mechanisms include the activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K-Akt signaling pathway.[1][4]
Signaling Pathways
// Nodes Picroside_III [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; p_Akt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Intestinal\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Picroside_III -> PI3K [label="Inhibits", color="#EA4335"]; PI3K -> Akt [label="Activates"]; Akt -> p_Akt [label="Phosphorylation"]; p_Akt -> Inflammation [label="Promotes"]; } caption: "this compound inhibits the PI3K-Akt pathway."
// Nodes Picroside_III [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_AMPK [label="p-AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Barrier_Function [label="Intestinal Barrier\nFunction", fillcolor="#34A853", fontcolor="#FFFFFF"]; TJ_Proteins [label="Claudin-3, ZO-1, Occludin", fillcolor="#F1F3F4", fontcolor="#202124"]; Claudin_2 [label="Claudin-2", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Picroside_III -> AMPK [label="Activates"]; AMPK -> p_AMPK [label="Phosphorylation"]; p_AMPK -> Barrier_Function [label="Promotes"]; Barrier_Function -> TJ_Proteins [label="Upregulates"]; Barrier_Function -> Claudin_2 [label="Downregulates"]; } caption: "this compound activates the AMPK pathway."
Experimental Protocols
The following are detailed protocols for the induction of colitis in mice using DSS and the subsequent administration and evaluation of this compound.
DSS-Induced Colitis Model
A widely used and reproducible model for inducing acute colitis in mice that mimics several features of human ulcerative colitis.[4][5]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
Sterile drinking water
-
Animal housing with controlled environment
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
DSS Solution Preparation: Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Prepare fresh solution every 2-3 days.
-
Induction of Colitis: Replace the regular drinking water with the 3% DSS solution and provide it ad libitum for 7 consecutive days.[6] Control mice receive regular sterile drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
DAI Scoring System:
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | Loose stools | Faint |
| 2 | 5-10 | Loose stools | Mild |
| 3 | 10-15 | Diarrhea | Moderate |
| 4 | >15 | Diarrhea | Gross bleeding |
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).
-
Administration: Starting from the first day of DSS administration (Day 0), administer the this compound solution or vehicle to the respective groups of mice daily via oral gavage for the duration of the experiment (typically 7 days).
// Nodes Day_0 [label="Day 0:\nStart DSS (3%)\nStart this compound/Vehicle (p.o.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Day_1_6 [label="Day 1-6:\nContinue DSS\nContinue this compound/Vehicle\nDaily monitoring (Weight, DAI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Day_7 [label="Day 7:\nSacrifice\nCollect colon tissue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- Colon length\n- Histology\n- Myeloperoxidase (MPO) assay\n- Cytokine analysis (ELISA/qPCR)\n- Western Blot (p-Akt, p-AMPK)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Day_0 -> Day_1_6; Day_1_6 -> Day_7; Day_7 -> Analysis; } caption: "Experimental workflow for this compound evaluation."
Assessment of Colitis Severity
Procedure:
-
Colon Length: At the end of the experiment (Day 7), euthanize the mice and carefully dissect the entire colon from the cecum to the anus. Measure the length of the colon.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity, crypt damage, and epithelial ulceration.
-
Myeloperoxidase (MPO) Activity: Homogenize a portion of the colon tissue and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using ELISA or qPCR.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key signaling proteins such as Akt and AMPK in colon tissue lysates by Western blotting to confirm the mechanism of action.
Conclusion
The administration of this compound demonstrates significant promise in the treatment of experimental colitis. Its ability to reduce inflammation and protect the intestinal barrier is mediated through the modulation of the PI3K-Akt and AMPK signaling pathways. The protocols outlined in these notes provide a robust framework for further investigation into the therapeutic potential of this compound for inflammatory bowel diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 6. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Assessing Hepatoprotective Effects of Picroside III In Vivo
Introduction
Drug-induced liver injury (DILI) is a significant concern in clinical practice and a primary reason for the termination of new drug candidates during development.[1][2] Consequently, robust in vivo models are essential for evaluating the hepatoprotective potential of novel therapeutic agents. Picroside III, an iridoid glycoside derived from plants like Picrorhiza scrophulariiflora, has demonstrated therapeutic potential in various contexts, including mending intestinal mucosal damage.[3] Its analogues, Picroside I and II, are well-documented for their hepatoprotective, antioxidant, and anti-inflammatory properties.[4][5] These notes provide detailed protocols for assessing the hepatoprotective efficacy of this compound using established in vivo models of liver injury.
The protocols outlined below cover the induction of liver damage in animal models, administration of this compound, and subsequent analysis of key biochemical and histological markers. These methodologies are designed for researchers in pharmacology, toxicology, and drug development to systematically evaluate the therapeutic potential of this compound against liver damage.
Section 1: In Vivo Animal Models of Hepatotoxicity
The selection of an appropriate animal model is critical for studying DILI. Models are chosen based on their ability to replicate specific aspects of human liver injury, such as acute necrosis, fibrosis, or cholestasis.[1] Commonly used models involve inducing liver damage with chemical agents like carbon tetrachloride (CCl₄), acetaminophen (APAP), thioacetamide (TAA), or a combination of D-galactosamine and lipopolysaccharide (LPS/D-GalN).[5][6][7][8]
-
Carbon Tetrachloride (CCl₄) Model: CCl₄ is metabolized by cytochrome P450 into the trichloromethyl free radical (CCl₃•), which initiates lipid peroxidation and leads to centrilobular necrosis and fibrosis with chronic administration.[9][10]
-
Acetaminophen (APAP) Model: APAP overdose is a common cause of acute liver failure.[6] High doses of APAP deplete glutathione stores, leading to the accumulation of a toxic metabolite (NAPQI) that causes severe centrilobular hepatocyte necrosis.[10]
-
Thioacetamide (TAA) Model: TAA is a potent hepatotoxin that, after metabolic activation, can induce both acute liver damage and, with repeated low doses, chronic fibrosis and cirrhosis.[9]
-
LPS/D-GalN Model: This model induces an immune-mediated liver injury that mimics fulminant hepatitis. D-galactosamine sensitizes hepatocytes to the inflammatory effects of LPS, leading to massive apoptosis and necrosis.[8]
Section 2: Experimental Protocols
The following protocols provide a framework for assessing this compound. Doses and timings should be optimized based on pilot studies. Dosages for the related compound Picroside I have been effective in a range of 25-75 mg/kg in mice.[7]
Protocol 2.1: Induction of Acute Liver Injury (CCl₄ Model)
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Housing: House animals under standard conditions (23±2°C, 12-hour light/dark cycle) with ad libitum access to food and water.[9]
-
Acclimatization: Allow a one-week acclimatization period before starting the experiment.
-
Reagents: Carbon tetrachloride (CCl₄), Olive oil or corn oil.
-
Procedure:
-
Prepare a 0.1% CCl₄ solution in the chosen oil vehicle.
-
Administer a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.1 mL/10 g body weight) to induce acute liver injury.[5]
-
The control group receives an equivalent volume of the oil vehicle.
-
Protocol 2.2: this compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline or distilled water).
-
Dosing: Based on studies with related picrosides, a starting dose range of 25-100 mg/kg can be explored.[7][11]
-
Administration:
-
Prophylactic Model: Administer this compound orally (p.o.) once daily for 7 consecutive days before CCl₄ injection.[5]
-
Therapeutic Model: Administer this compound (p.o.) at defined time points (e.g., 2 and 6 hours) after CCl₄ injection.
-
-
Groups:
-
Control Group: Receives vehicle only.
-
Model Group: Receives vehicle and CCl₄.
-
This compound Group(s): Receives this compound (at various doses) and CCl₄.
-
Positive Control (Optional): A known hepatoprotective agent like Silymarin.
-
Protocol 2.3: Sample Collection and Preparation
-
Timing: Euthanize animals 24 hours after CCl₄ administration.
-
Blood Collection:
-
Collect blood via cardiac puncture into tubes without anticoagulant.
-
Allow blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate serum.
-
Store serum at -80°C for biochemical analysis.
-
-
Liver Tissue Collection:
-
Immediately after blood collection, perfuse the liver with ice-cold saline.
-
Excise the entire liver and weigh it.
-
For histopathology , fix a portion of the liver (e.g., from the left lobe) in 10% neutral buffered formalin.
-
For biochemical analysis , snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C.
-
Protocol 2.4: Assessment of Hepatoprotective Effects
2.4.1: Serum Biochemical Analysis Measure the activity of liver enzymes in the collected serum using commercially available assay kits according to the manufacturer's instructions. Key markers include:
-
Alanine Aminotransferase (ALT)[12]
-
Aspartate Aminotransferase (AST)[12]
-
Alkaline Phosphatase (ALP)[13]
-
Total Bilirubin (TBIL)[13]
2.4.2: Liver Homogenate Analysis
-
Homogenize a weighed portion of the frozen liver tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use the supernatant to measure markers of oxidative stress using commercial kits.[14]
2.4.3: Histopathological Examination
-
Process the formalin-fixed liver tissue for paraffin embedding.
-
Section the tissue blocks at 4-5 µm thickness.
-
Perform staining:
-
Examine slides under a light microscope and score the pathological changes.
Section 3: Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward comparison between experimental groups.
Table 1: Effects of this compound on Serum Biochemical Markers in a CCl₄-Induced Liver Injury Model
| Parameter | Control Group (Vehicle) | CCl₄ Model Group | CCl₄ + this compound (50 mg/kg) | Expected Outcome with this compound |
| ALT (U/L) | Normal Range | Significantly ↑ | Significantly ↓ | Reduction towards normal |
| AST (U/L) | Normal Range | Significantly ↑ | Significantly ↓ | Reduction towards normal |
| ALP (U/L) | Normal Range | Moderately ↑ | ↓ | Reduction towards normal |
| TBIL (mg/dL) | Normal Range | Moderately ↑ | ↓ | Reduction towards normal |
Table 2: Effects of this compound on Liver Tissue Markers in a CCl₄-Induced Liver Injury Model
| Parameter | Control Group (Vehicle) | CCl₄ Model Group | CCl₄ + this compound (50 mg/kg) | Expected Outcome with this compound |
| MDA (nmol/mg protein) | Normal Range | Significantly ↑ | Significantly ↓ | Attenuation of lipid peroxidation |
| SOD (U/mg protein) | Normal Range | Significantly ↓ | Significantly ↑ | Restoration of antioxidant defense |
| GSH (µmol/g tissue) | Normal Range | Significantly ↓ | Significantly ↑ | Restoration of antioxidant defense |
| Collagen (%) (Chronic Model) | Minimal | Significantly ↑ | Significantly ↓ | Anti-fibrotic effect |
Section 4: Mechanistic Insights - Signaling Pathways
This compound and its analogues are known to exert their protective effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.[3][4]
Oxidative Stress and Apoptosis Pathway
Hepatotoxins trigger a massive increase in reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial damage, and ultimately apoptosis or necrosis.[14][18] Picrosides can mitigate this by scavenging ROS and enhancing the activity of endogenous antioxidant enzymes like SOD and GSH-Px.[5][19]
Inflammatory Signaling (NF-κB and PI3K/Akt Pathways)
Inflammation is a key driver of DILI. The NF-κB pathway is a central regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-1β.[8] Studies on related compounds suggest that picrosides can inhibit the activation of the NF-κB pathway.[20] Furthermore, this compound has been shown to inhibit the PI3K-Akt pathway, which can be dysregulated during liver injury and fibrosis, suggesting a role in normalizing cellular responses.[3][4]
References
- 1. Animal models of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-lipid peroxidation and protection of liver mitochondria against injuries by picroside II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. 2021 ISHEN Guidelines on Animal Models of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective Principles from the Rhizomes of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver fibrosis: a compilation on the biomarkers status and their significance during disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress in Liver Pathophysiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Slide Imaging and Its Applications to Histopathological Studies of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. Histopathological evaluation of liver fibrosis and cirrhosis regression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Intervention by picroside II on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
Application Notes and Protocols: Picroside III in IBD Treatment Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Picroside III in preclinical research for Inflammatory Bowel Disease (IBD). It includes a summary of its mechanism of action, quantitative efficacy data from published studies, and detailed protocols for key experimental procedures.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is a chronic and relapsing inflammatory condition of the gastrointestinal tract. The pathogenesis involves a dysregulated immune response to gut microbiota in genetically susceptible individuals, leading to impaired intestinal barrier function and persistent inflammation[1][2]. Current therapies, including aminosalicylates, corticosteroids, and biologics, have limitations in terms of efficacy and side effects, necessitating the exploration of novel therapeutic agents[3][4].
This compound, an iridoid glycoside derived from the plant Picrorhiza scrophulariiflora, has demonstrated significant therapeutic potential in preclinical models of IBD[5]. It has been shown to ameliorate colitis by protecting the intestinal barrier, reducing inflammation, and modulating the gut microbiota[5][6]. These application notes summarize the current understanding of this compound's effects and provide standardized protocols for its investigation.
Mechanism of Action
This compound exerts its therapeutic effects in IBD through multiple mechanisms, primarily focusing on the suppression of intestinal inflammation and the restoration of intestinal barrier integrity.
-
Suppression of Intestinal Inflammation via PI3K/Akt Pathway: this compound has been shown to inhibit the Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathway.[5] The activation of this pathway is a key event in the inflammatory cascade[7]. By hindering the phosphorylation of Akt in colon tissues, this compound effectively downregulates downstream inflammatory responses.[3][5]
-
Restoration of Intestinal Barrier Integrity via AMPK Pathway: A critical aspect of IBD is a compromised intestinal epithelial barrier. This compound promotes the recovery of this barrier by activating AMP-activated protein kinase (AMPK)[6]. AMPK activation enhances the expression of key tight junction proteins, such as Zonula occludens-1 (ZO-1), occludin, and claudin-3, while decreasing the expression of the pore-forming protein claudin-2.[6] This leads to reduced intestinal permeability and promotes mucosal wound healing.[6]
-
Modulation of Gut Microbiota: Intestinal dysbiosis is a hallmark of IBD. Treatment with this compound has been found to rectify this imbalance by increasing the abundance of beneficial bacteria, specifically Lactobacillus murinus and Lactobacillus gasseri, in mouse models of colitis.[5]
Below are diagrams illustrating the key signaling pathways influenced by this compound and a general workflow for its preclinical evaluation.
References
- 1. Inflammatory Bowel Disease: Mechanisms, Redox Considerations, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probiotics in inflammatory bowel diseases: emphasis on mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Picrorhiza kurroa Derivative, Picroliv, Attenuates the Development of Dextran-Sulfate-Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Effects of Natural Products on Inflammatory Bowel Disease In Vivo and Their Mechanisms: Based on Animal Experiments | MDPI [mdpi.com]
- 5. This compound Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K pathway as a therapeutic intervention point in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Picroside III as a PI3K/Akt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[2][6][7] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][6][8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane.[1][2] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, orchestrating the cellular response.[1][3]
Picroside III, a bioactive iridoid glycoside, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for assessing the inhibitory effect of this compound on the PI3K/Akt signaling pathway. The following protocols outline methods for cell viability assessment and for quantifying the phosphorylation status of Akt, a key downstream effector in the pathway.
PI3K/Akt Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling cascade and indicates the putative point of inhibition by this compound.
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and is crucial for selecting appropriate concentrations for subsequent mechanism-of-action studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9][10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9][10]
Materials:
-
96-well tissue culture plates
-
Cell line of interest (e.g., a cancer cell line with an active PI3K/Akt pathway)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.[10][12]
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[12] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C.[12] Measure the absorbance at 570 nm using a microplate reader.[12]
Western Blot Analysis of Akt Phosphorylation
This protocol is used to directly measure the inhibition of the PI3K/Akt pathway by detecting the levels of phosphorylated Akt (p-Akt) relative to total Akt. A reduction in the p-Akt/total Akt ratio upon treatment with this compound indicates pathway inhibition.
Materials:
-
6-well tissue culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., IGF-1, EGF) to stimulate the pathway
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][13]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again as in step 9. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Data Presentation
The quantitative data from the cell viability and Western blot experiments should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Cell Viability (IC₅₀)
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 24 | 150.2 ± 12.5 |
| 48 | 85.6 ± 9.3 | |
| 72 | 52.1 ± 6.8 | |
| PC-3 | 24 | 180.5 ± 15.1 |
| 48 | 110.9 ± 11.2 |
| | 72 | 75.3 ± 8.9 |
Data are presented as mean ± SD from three independent experiments and represent hypothetical values for illustrative purposes.
Table 2: Densitometric Analysis of Akt Phosphorylation
| Treatment | Concentration (µM) | p-Akt/Total Akt Ratio (Normalized to Control) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 1.00 | 0% |
| This compound | 25 | 0.78 ± 0.06 | 22% |
| 50 | 0.54 ± 0.05 | 46% |
| | 100 | 0.21 ± 0.03 | 79% |
Data are presented as mean ± SD from three independent experiments and represent hypothetical values for illustrative purposes.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedures.
Caption: Workflow for Assessing PI3K/Akt Pathway Inhibition by this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. 細胞計數與健康分析 [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Picroside III solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Picroside III.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound, with a solubility of up to 50 mg/mL (92.85 mM)[1][2]. It is also soluble in other organic solvents such as ethanol, chloroform, dichloromethane, ethyl acetate, and acetone[3][4].
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you encounter difficulties in dissolving this compound, we recommend the following troubleshooting steps:
-
Sonication: Using an ultrasonic bath can significantly aid in the dissolution process[1][2].
-
Gentle Warming: Gently warming the solution can also help to increase solubility. For instance, in ethanol, a solubility of ≥7 mg/mL can be achieved with gentle warming and sonication[4].
-
Use Fresh Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can negatively impact the solubility of this compound. Therefore, it is crucial to use newly opened, anhydrous DMSO for the best results[5].
-
Prepare Fresh Solutions: It is recommended to prepare solutions on the same day of use to ensure optimal activity and avoid potential degradation[3].
Q3: How should I store this compound powder and its stock solutions?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years[2]. Once dissolved in a solvent, the stock solution is stable for up to 1 year at -80°C or for 6 months if aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles[1][2][5]. For shorter periods, solutions can be stored at -20°C for up to 1 month[5].
Q4: Can I use this compound in aqueous solutions for my cell culture experiments?
A4: this compound has limited solubility in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with your aqueous buffer or cell culture medium to the desired final concentration. Be aware that direct dissolution in water is challenging, with a related compound, Picroside II, showing a solubility of only up to 2.46 mg/mL[6]. When preparing aqueous solutions from a DMSO stock, ensure the final DMSO concentration is compatible with your experimental system, as high concentrations can be cytotoxic.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50[1][2] | 92.85[1][2] | Sonication is recommended to aid dissolution[1][2]. Use of newly opened, anhydrous DMSO is advised[5]. |
| Ethanol | ≥ 7[4] | ≥ 13.00 | Gentle warming and sonication are recommended to achieve this solubility[4]. |
| Water | Limited | Limited | A related compound, Picroside II, has a solubility of up to 2.46 mg/mL in water[6]. For aqueous solutions, it is best to dilute from a DMSO stock. |
| Chloroform | Soluble | Not available | Qualitative data suggests solubility[3]. |
| Dichloromethane | Soluble | Not available | Qualitative data suggests solubility[3]. |
| Ethyl Acetate | Soluble | Not available | Qualitative data suggests solubility[3]. |
| Acetone | Soluble | Not available | Qualitative data suggests solubility[3]. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 538.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.39 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month)[1][2][5].
Workflow for In Vitro Cell-Based Assays
References
Picroside III stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Picroside III.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid, lyophilized this compound should be stored in a desiccated environment at -20°C for long-term storage, where it can be stable for up to three years.[1][2][3] For shorter periods, storage at 4°C is also acceptable, provided the compound is sealed and protected from moisture and light.[3] Always allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.
Q2: How should I store this compound in solution?
A2: this compound solutions are significantly less stable than the solid form. For optimal stability, stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into single-use vials, and stored at -80°C.[2][3][4] Under these conditions, the solution can be expected to be stable for up to six months.[3][4] If stored at -20°C, the solution should be used within one month.[1][3][4] It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents, including DMSO (up to 50 mg/mL with sonication), chloroform, dichloromethane, ethyl acetate, and acetone.[2][5] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it with aqueous media to the final working concentration.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light. Both the solid compound and solutions should be protected from light during storage and handling to prevent photodegradation. Use amber vials or wrap containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the storage conditions for both solid and solution forms of this compound align with the recommended guidelines (see FAQs). Ensure that freeze-thaw cycles have been minimized. |
| Contamination of the stock solution. | Prepare a fresh stock solution from a new vial of solid this compound. Use sterile techniques and high-purity solvents. | |
| Difficulty dissolving this compound. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume or gently warm the solution. Sonication can also aid in dissolution, particularly for higher concentrations in DMSO.[2] |
| The compound may have precipitated out of solution. | Visually inspect the solution for any precipitate. If present, try to redissolve by warming and/or sonication. If this fails, prepare a fresh solution. | |
| Precipitation of this compound in aqueous media. | Low solubility in aqueous solutions. | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. Perform dilutions stepwise with gentle mixing. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. Below is a general protocol that can be adapted for this compound.
1. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and analyze by a stability-indicating HPLC method.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at room temperature and monitor at the same time points as the acid hydrolysis. Withdraw an aliquot, neutralize it with 0.1 N HCl, and analyze by HPLC.
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3-6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation at various time intervals (e.g., 2, 4, 8, 12, and 24 hours) by HPLC.
3. Thermal Degradation:
-
Place solid this compound in a thermostatically controlled oven at a high temperature (e.g., 60°C).
-
Expose the compound for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
4. Photostability Testing:
-
Expose a solution of this compound to a light source capable of emitting both UV and visible light, as specified by ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time intervals.
Stability-Indicating HPLC Method
A reverse-phase HPLC method is suitable for assessing the stability of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 274 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Stability Data Summary
The following table summarizes the recommended storage conditions and expected stability of this compound based on supplier information.
| Form | Storage Temperature | Duration | Protection |
| Solid (Lyophilized) | -20°C | Up to 3 years[1][2][3] | Desiccate, protect from light |
| 4°C | Shorter-term | Sealed, protect from moisture and light[3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[3][4] | Sealed, protect from light |
| -20°C | Up to 1 month[1][3][4] | Sealed, protect from light |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for this compound storage conditions.
References
Technical Support Center: Optimizing Picroside III Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Picroside III dosage for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a new in vivo model?
A1: Based on available literature for this compound and its closely related analogue, Picroside II, a starting dose range of 10-50 mg/kg is recommended for many models. For instance, in studies on colitis in mice, this compound has been shown to be effective in this range. For neuroprotective effects, Picroside II has been found to be optimal at 10-20 mg/kg in rats.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and endpoint.
Q2: What is the best route of administration for this compound?
A2: The choice of administration route depends on the experimental goals and the target organ. Oral gavage (p.o.) is common for gastrointestinal models like colitis.[2] Intraperitoneal (i.p.) and intravenous (i.v.) injections are often used for systemic effects, such as in neuroprotection or sepsis models.[3] Pharmacokinetic studies have shown that this compound has low oral bioavailability, which may necessitate higher oral doses compared to parenteral routes.[4]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in solvents like DMSO, chloroform, and ethyl acetate.[5] For in vivo use, a common practice is to first dissolve this compound in a small amount of DMSO and then dilute it with a vehicle suitable for animal administration, such as saline, corn oil, or a solution containing PEG300 and Tween-80. It is recommended to prepare fresh working solutions daily. If precipitation occurs, gentle heating or sonication can aid dissolution.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate the PI3K/Akt signaling pathway. In a mouse model of colitis, this compound inhibited the phosphorylation of Akt, suggesting a role in regulating inflammation and cell survival through this pathway.[2]
Q5: Are there any known toxic effects of this compound?
A5: While specific comprehensive toxicity studies on this compound are not extensively reported in the provided search results, the family of compounds (iridoid glycosides) from Picrorhiza kurroa have been used traditionally with no major adverse effects reported.[6] However, it is always recommended to conduct preliminary toxicity studies, such as a Maximum Tolerated Dose (MTD) study, in your specific animal model to establish a safe dose range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | - Low solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Increase the percentage of co-solvents like DMSO or PEG300 in your vehicle.- Prepare fresh solutions before each use and keep them at a stable temperature.- Gentle warming or sonication can help redissolve the compound. |
| High variability in experimental results | - Inconsistent dosing technique.- Degradation of this compound in the formulation.- Animal-to-animal variation. | - Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, i.p. injection).- Conduct stability tests of your formulation under storage and administration conditions.- Increase the number of animals per group to account for biological variability. |
| No observable therapeutic effect | - Dose is too low.- Poor bioavailability via the chosen administration route.- Inappropriate timing of administration relative to disease induction. | - Perform a dose-escalation study to find the effective dose range.- Consider a different administration route with potentially higher bioavailability (e.g., i.p. instead of oral).- Optimize the treatment window by administering this compound at different time points post-disease induction. |
| Adverse effects observed in animals (e.g., weight loss, lethargy) | - Dose is too high, approaching toxic levels.- Vehicle may be causing adverse reactions. | - Reduce the dose of this compound.- Run a vehicle-only control group to assess the effects of the formulation itself.- Consider a different, less toxic vehicle. |
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages for this compound and Related Compounds
| Compound | Animal Model | Disease/Indication | Dosage | Route of Administration | Key Findings |
| This compound | Mice | Colitis (DSS-induced) | Not explicitly stated, but implied to be effective | Oral (pretreatment) | Mitigated disease activity, reduced intestinal damage and inflammation.[2] |
| Picroside II | Rats | Cerebral Ischemia | 10-20 mg/kg | Intraperitoneal (i.p.) | Optimal dose for neuroprotection.[1][3] |
| Picroside II | Mice | Osteoarthritis (DMM model) | 25 mg/kg and 50 mg/kg | Oral | Alleviated osteoarthritis progression. |
| Picroside II | Mice | Sepsis (CLP model) | 20 mg/kg | Not specified | Decreased mortality and alleviated lung injury.[7] |
| Picroliv (mixture of Picroside I and Kutkoside) | Mice | Colitis (DSS-induced) | 12.5 mg/kg per day | Oral | Significantly reduced the clinical disease activity index.[4] |
| Picroside I | Mice | Hepatic Fibrosis (TAA-induced) | 25, 50, and 75 mg/kg | Not specified | Decreased serum markers of liver damage and reduced fibrosis. |
| Picrorhiza kurroa extract | Rats | Diabetes (STZ-induced) | 100 and 200 mg/kg | Not specified | Protected pancreatic β-cells and lowered blood glucose. |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Animal Restraint:
-
Gently scruff the mouse, grasping the loose skin over the shoulders with the thumb and middle finger.
-
Ensure a firm but not overly tight grip to avoid causing distress or impeding breathing.
-
Hold the mouse in a vertical position to straighten the esophagus.
-
-
Gavage Needle Preparation and Measurement:
-
Select an appropriately sized gavage needle (typically 18-20 gauge for mice) with a ball tip.
-
Measure the length of the needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Lubricate the tip of the gavage needle with sterile water or saline.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow as the needle is advanced. The needle should pass into the esophagus with minimal resistance. Do not force the needle.
-
Slowly administer the prepared this compound solution.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10-15 minutes.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint:
-
Use a two-person technique for safe and secure restraint. One person restrains the rat while the other performs the injection.
-
The restrainer should hold the rat's head between their index and middle fingers and wrap their remaining fingers around the thoracic cavity. The other hand should secure the hind limbs.
-
Tilt the rat's head downwards to allow the abdominal organs to shift forward, creating a safer injection site.
-
-
Injection Site Preparation:
-
Identify the lower right quadrant of the abdomen. This side is preferred to avoid the cecum, which is typically located on the left side.
-
Swab the injection site with 70% ethanol.
-
-
Injection:
-
Use a sterile needle (typically 23-25 gauge) and syringe.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
-
Post-Procedure:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the rat to its cage and monitor for any signs of discomfort or adverse reactions.
-
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:64461-95-6 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picrorhiza kurroa Enhances β-Cell Mass Proliferation and Insulin Secretion in Streptozotocin Evoked β-Cell Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Picroside III in Cell Culture
Welcome to the technical support center for the use of Picroside III in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound and to troubleshoot common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an iridoid glycoside isolated from plants such as Picrorhiza scrophulariiflora. It is known for a variety of pharmacological activities, including anti-inflammatory and neuroprotective effects. Its mechanism of action involves the modulation of key cellular signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and inflammation.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3][4] A common method for preparing a high-concentration stock solution is to dissolve the compound in 100% DMSO. For example, a stock solution of 50 mg/mL in DMSO can be prepared.[3][4] It is recommended to use sonication to aid dissolution.[4] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Always aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration of this compound for cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on studies with related picrosides, a starting point for dose-response experiments could be in the range of 10 to 100 µM. For initial cytotoxicity screening, a broader range might be tested. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[5] Many cell lines can tolerate up to 1%, but this should be determined empirically for your specific cell line by running a vehicle control (medium with the same concentration of DMSO as your treatment group) and assessing cell viability. Sensitive or primary cells may require even lower concentrations, such as 0.1%.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium. | This compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into the aqueous medium, the compound can precipitate. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not toxic to the cells (typically ≤ 0.5%).- Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube to facilitate mixing.- Pre-warm the cell culture medium to 37°C before adding the compound.- Consider using a solubilizing agent like Pluronic F-68 in your medium, if compatible with your experimental design. |
| Inconsistent or no observable effect of this compound. | - Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods.- Incorrect Concentration: The concentration used may be too low to elicit a response.- Cellular Uptake Issues: The compound may not be efficiently entering the cells. | - Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh compound periodically. You can assess stability by incubating the compound in media and analyzing its concentration over time using HPLC.[6]- Concentration: Perform a wide-range dose-response experiment to identify the effective concentration range.- Uptake: While specific data on this compound uptake is limited, ensure that the experimental conditions (e.g., incubation time) are sufficient for cellular entry. |
| High background cytotoxicity in the vehicle control group. | The concentration of the solvent (DMSO) is too high for the specific cell line being used. | - Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response curve with DMSO alone.- Reduce the final DMSO concentration in your experiments to a non-toxic level (ideally ≤ 0.1% for sensitive cells). This may require preparing a lower concentration stock solution of this compound. |
| Variability between replicate wells or experiments. | - Uneven cell seeding: Inconsistent cell numbers at the start of the experiment.- Inhomogeneous compound distribution: Poor mixing of this compound in the medium.- Edge effects in multi-well plates. | - Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.- Compound Mixing: Mix the final treatment medium thoroughly before adding it to the cells.- Edge Effects: Avoid using the outer wells of multi-well plates for treatments, or fill them with sterile PBS or medium to maintain humidity. |
Quantitative Data Summary
While specific IC50 values for this compound are not widely available in the literature, the following table provides a summary of reported IC50 values for the closely related Picroside I and Picroside II in a breast cancer cell line, which can serve as a reference for designing initial experiments.
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| Picroside I | MDA-MB-231 | Not Specified | 95.3 | [7] |
| Picroside II | MDA-MB-231 | Not Specified | 130.8 | [7] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the cell line, assay type, and incubation time.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of an adherent cancer cell line.
1. Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare 2X working concentrations of this compound (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 0 µM as a vehicle control). Ensure the final DMSO concentration in the highest concentration does not exceed 1% (for a final in-well concentration of 0.5%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X this compound working solutions to the respective wells (in triplicate or quadruplicate for each concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound), which is set to 100%.
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential mechanisms of action of this compound by modulating key signaling pathways involved in cell survival and inflammation.
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Caption: MAPK signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
Caption: Workflow for a this compound cytotoxicity assay.
References
- 1. This compound Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of Picroside III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Picroside III. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known therapeutic target of this compound?
This compound is an iridoid glycoside isolated from the traditional Chinese medicine Picrorhiza scrophulariiflora.[1] Current research suggests that its therapeutic effects, particularly in inflammatory conditions like colitis, are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2]
Q2: Are there any known or suspected off-target effects of this compound?
Direct, comprehensive off-target screening studies for this compound are not extensively available in the public domain. However, based on the known activity of related iridoid glycosides and the interconnectedness of cellular signaling pathways, potential off-target effects may involve the modulation of other signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] It is crucial for researchers to experimentally validate these potential off-target interactions.
Q3: What are the potential adverse effects of this compound?
There is limited information available specifically on the adverse effects of purified this compound. The plant from which it is derived, Picrorhiza kurroa, has been associated with some adverse effects when used in traditional preparations, including gastrointestinal complaints and hypersensitivity reactions.[5] However, these effects cannot be directly attributed to this compound alone. Researchers should conduct appropriate safety pharmacology and toxicology studies to determine the specific adverse effect profile of this compound.[6]
Q4: How can I investigate the potential off-target effects of this compound in my experiments?
To investigate potential off-target effects, a tiered approach is recommended. This can include:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of this compound.
-
Broad Kinase Profiling: In vitro kinase assays against a panel of kinases can identify potential off-target kinase interactions.
-
Receptor Binding Assays: Screening this compound against a panel of receptors can identify unintended receptor binding.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context and identify off-target binding.
Detailed protocols for these key experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed after this compound treatment.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for any reported effects of this compound or related compounds on the observed phenotype.
-
Pathway Analysis: Analyze the known signaling pathways affected by this compound (e.g., PI3K/Akt) and look for downstream effectors that could explain the phenotype. Also, consider potential crosstalk with other pathways like NF-κB and MAPK.
-
Off-Target Screening: Perform a broad kinase inhibitor profiling or receptor binding assay to identify potential off-targets.
-
CETSA: Use Cellular Thermal Shift Assay to confirm if this compound is engaging with any unexpected proteins in your cellular model.
-
Issue 2: Inconsistent results between in vitro and cellular assays.
-
Possible Cause: Discrepancies can arise due to differences in compound metabolism, cell permeability, or the presence of compensatory signaling pathways in a cellular context.
-
Troubleshooting Steps:
-
Cell Permeability: Confirm that this compound is cell-permeable in your experimental system.
-
Metabolism: Investigate if this compound is being metabolized to active or inactive compounds within the cells.
-
Feedback Loops: Be aware of potential feedback mechanisms within the targeted signaling pathway that might be activated in a cellular context, leading to different outcomes compared to an isolated in vitro assay.
-
Assay Conditions: Ensure that the concentrations of this compound and other reagents are comparable and optimized for both in vitro and cellular assays.
-
Data Presentation
As there is limited publicly available quantitative data on the off-target effects of this compound, the following tables are provided as templates for researchers to structure their own experimental data.
Table 1: In Vitro Kinase Profiling of this compound
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) |
| PI3Kα | Data to be generated | Data to be generated |
| PI3Kβ | Data to be generated | Data to be generated |
| PI3Kδ | Data to be generated | Data to be generated |
| PI3Kγ | Data to be generated | Data to be generated |
| Akt1 | Data to be generated | Data to be generated |
| mTOR | Data to be generated | Data to be generated |
| IKKα | Data to be generated | Data to be generated |
| IKKβ | Data to be generated | Data to be generated |
| p38α | Data to be generated | Data to be generated |
| JNK1 | Data to be generated | Data to be generated |
| ERK1 | Data to be generated | Data to be generated |
| Other kinases | Data to be generated | Data to be generated |
Table 2: Receptor Binding Profile of this compound
| Receptor Target | % Displacement at 10 µM this compound | Ki (µM) |
| Receptor A | Data to be generated | Data to be generated |
| Receptor B | Data to be generated | Data to be generated |
| Receptor C | Data to be generated | Data to be generated |
| ...and so on | Data to be generated | Data to be generated |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Competitive Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to a specific receptor.
-
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand with known affinity for the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In reaction tubes, add the receptor preparation, radiolabeled ligand, and either this compound, vehicle, or the non-specific binding control.
-
Incubate the tubes at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 and Ki values.[7][8]
-
3. Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing the target engagement of this compound in intact cells.[9]
-
Materials:
-
Cultured cells expressing the target protein
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or a thermal cycler
-
Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader)
-
-
Procedure:
-
Treat cultured cells with either this compound or vehicle (DMSO) for a specific duration.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by this compound.[10][11]
-
Visualizations
Signaling Pathway Diagrams (DOT Language)
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: The NF-κB signaling pathway and the potential inhibitory effect of this compound.
Caption: The MAPK signaling cascade and the potential inhibitory effect of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelargonium.org [pelargonium.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Picroside III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Picroside III.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the recommended solvents for preparing a stock solution of this compound?
This compound is soluble in several organic solvents. For creating a concentrated stock solution, the following solvents are recommended:
-
DMSO (Dimethyl sulfoxide): Solubility is reported to be as high as 50 mg/mL (92.85 mM).[2] Sonication is recommended to aid dissolution.[2]
-
Ethanol: Soluble at 1 mg/mL.
-
Methanol: this compound is soluble in methanol.[3]
-
Other Organic Solvents: It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[4]
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is likely to be challenging and may result in a very low final concentration or incomplete dissolution. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the desired final concentration.
Q4: What are the common issues encountered when working with this compound in aqueous solutions?
The most common issue is the precipitation of the compound when the organic stock solution is diluted into an aqueous buffer. This is due to the significant drop in solvent polarity, which can cause the compound to crash out of solution. Other issues include achieving a sufficiently high concentration for in vitro or in vivo experiments and ensuring the stability of the solution over time.
Troubleshooting Guides
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a common problem due to the poor aqueous solubility of this compound. Here are several strategies to overcome this:
1. Optimize the Dilution Process:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5% (v/v) for most cell-based assays, as higher concentrations can be toxic to cells.
-
Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, be mindful of the thermal stability of this compound.
2. Employ Co-solvents and Surfactants:
For experiments that can tolerate them, using a co-solvent system can significantly improve the solubility of this compound.
-
Co-solvent System: A common formulation for in vivo studies involves a mixture of solvents. For example, a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution of at least 1.25 mg/mL.[5]
3. Utilize Complexation Agents:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): A formulation with 10% DMSO in a 20% SBE-β-CD saline solution can achieve a clear solution of at least 1.25 mg/mL.[5]
4. Consider a Lipid-Based Formulation:
For oral administration or certain in vitro models, a lipid-based vehicle can be effective.
-
Corn Oil: A mixture of 10% DMSO and 90% corn oil can dissolve this compound to at least 1.25 mg/mL.[5]
Issue 2: I cannot achieve a high enough concentration of this compound in my aqueous medium for my experiment.
If simple dilution of a DMSO stock is insufficient, you will need to employ more advanced formulation strategies. The choice of method will depend on the experimental requirements (e.g., in vitro vs. in vivo, route of administration).
1. Solid Dispersions:
This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer. This can enhance the dissolution rate and apparent solubility.
2. Nanoparticle Formulations:
Reducing the particle size to the nanometer range dramatically increases the surface area, which can lead to improved dissolution rates and higher saturation solubility. Techniques like nano-milling or precipitation can be used.
3. Prodrug Approach:
A chemical modification of the this compound molecule to create a more soluble prodrug that is converted to the active form in vivo can be a viable, though more complex, strategy.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference |
| DMSO | 50 mg/mL (92.85 mM) | [2] |
| Ethanol | 1 mg/mL | |
| Methanol | Soluble | [3] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Acetone | Soluble | [4] |
Table 2: Example Formulations for Enhanced Aqueous Solubility of this compound
| Formulation Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is suitable for in vivo studies where the components are well-tolerated.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the this compound completely. Sonication may be used to aid dissolution.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Add the this compound/DMSO solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the saline to the mixture in a stepwise manner while continuously vortexing to obtain a clear solution.
-
The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol is useful for increasing aqueous solubility for both in vitro and in vivo applications.
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD (Sulfobutyl ether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require stirring and gentle warming. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution.
-
Slowly add the this compound/DMSO stock solution to the 20% SBE-β-CD solution while vortexing.
-
The final solution should contain no more than 10% DMSO to ensure the cyclodextrin is the primary solubilizing agent.
Visualizations
References
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CAS:64461-95-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS:64461-95-6 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Picroside III Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picroside III. The information provided is designed to assist in identifying potential degradation products during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an iridoid glycoside isolated from plants of the Picrorhiza genus. Its stability is a critical factor in research and drug development as degradation can lead to a loss of potency and the formation of potentially toxic impurities. Understanding its degradation profile is essential for developing stable formulations and ensuring the accuracy of experimental results.
Q2: Under what conditions is this compound likely to degrade?
A2: Based on the behavior of structurally similar iridoid glycosides like Picroside I and II, this compound is expected to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and potentially photolytic and thermal stress conditions.[1] The ester and glycosidic linkages in its structure are particularly prone to hydrolysis.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for this compound is likely hydrolysis of the ester and glycosidic bonds.
-
Acidic and Alkaline Hydrolysis: These conditions can cleave the ester linkage, yielding the iridoid core and the corresponding substituted cinnamic acid derivative. The glycosidic bond may also be hydrolyzed, releasing the sugar moiety.
-
Oxidative Degradation: The double bonds and hydroxyl groups in the iridoid structure are potential sites for oxidation, which could lead to the formation of various oxidized derivatives.
Q4: What analytical techniques are suitable for identifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors (LC-MS, UPLC-QTOF-MS/MS) are powerful techniques for this purpose.[2][3][4][5][6][7][8] High-Performance Thin-Layer Chromatography (HPTLC) can also be used as a stability-indicating method.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the chromatogram of a this compound sample.
-
Possible Cause 1: Sample Degradation. this compound may have degraded due to improper storage or handling. Iridoid glycosides can be sensitive to pH, temperature, and light.[1]
-
Troubleshooting Steps:
-
Review the storage conditions of the this compound standard and sample solutions. Ensure they are stored at the recommended temperature and protected from light.
-
Prepare fresh solutions using a new batch of this compound, if available, and re-analyze.
-
Perform a forced degradation study (see Experimental Protocols) to intentionally degrade this compound and compare the resulting chromatogram with your sample's chromatogram to see if the unknown peaks match any of the degradation products.
-
-
-
Possible Cause 2: Contamination. The sample may be contaminated with impurities from the solvent, glassware, or other sources.
Issue 2: Difficulty in separating this compound from its degradation products.
-
Possible Cause: Suboptimal Chromatographic Conditions. The chosen HPLC/UHPLC method may not have sufficient resolution to separate the parent compound from its closely eluting degradation products.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Adjust the gradient profile, organic modifier (e.g., acetonitrile, methanol), and pH of the aqueous phase. A shallow gradient can often improve the resolution of closely eluting peaks.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity (e.g., a different C18 phase, phenyl-hexyl, or pentafluorophenyl).
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect selectivity.
-
-
Issue 3: Inability to identify the structure of an unknown degradation product.
-
Possible Cause: Insufficient Data for Structural Elucidation. Identification of unknown compounds requires comprehensive analytical data.
-
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC-QTOF-MS/MS provide accurate mass measurements for determining the elemental composition of the degradation product and its fragments.[4][5][6][7][8]
-
Perform Fragmentation Studies (MS/MS): Analyze the fragmentation pattern of the unknown peak to gain insights into its structure. Compare this pattern with the fragmentation of the parent this compound molecule.
-
Isolate the Degradation Product: If the degradation product is present in sufficient quantity, use preparative HPLC to isolate it for further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed structural information.[5][11]
-
-
Quantitative Data
| Stress Condition | Reagent/Parameter | Duration | % Degradation of Picroside II | Reference |
| Acid Hydrolysis | 0.1 N HCl (Methanolic) | 6 hours | Considerable Degradation | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH (Methanolic) | 6 hours | Considerable Degradation | [1] |
| Neutral Hydrolysis | Water | 6 hours | Considerable Degradation | [1] |
| Oxidative | 6% v/v H₂O₂ | 6 hours | Considerable Degradation | [1] |
| Thermal | 60°C (Dry Heat) | 6 hours | Not Specified | [1] |
| Photolytic | UV light (200 Wh/m²) & Fluorescent light (1.2 million lux hours) | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to forced degradation to generate its potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N methanolic HCl. Keep the solution at room temperature for 6 hours in the dark.[1] Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N methanolic NaOH. Keep the solution at room temperature for 6 hours in the dark.[1] Neutralize the solution with 0.1 N HCl before analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep the solution at room temperature for 6 hours in the dark.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% v/v hydrogen peroxide. Keep the solution at room temperature for 6 hours in the dark.[1]
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 6 hours.[1] Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or UPLC method.
Protocol 2: Identification of Degradation Products using UPLC-QTOF-MS/MS
This protocol provides a general workflow for the identification and characterization of unknown degradation products.
-
Sample Preparation: Prepare the forced degradation samples as described in Protocol 1. Dilute the samples appropriately with the mobile phase.
-
UPLC-PDA Analysis:
-
Column: Use a high-resolution column (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase: A typical mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Gradient Elution: Develop a gradient program to achieve optimal separation of the parent drug and its degradation products.
-
Detection: Monitor the eluent using a PDA detector to obtain UV spectra of all peaks.
-
-
QTOF-MS/MS Analysis:
-
Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to determine the best ionization for this compound and its degradants.
-
Full Scan MS: Acquire full scan mass spectra to determine the accurate mass-to-charge ratio (m/z) of the parent ion of each degradation product.
-
MS/MS Analysis: Perform targeted MS/MS experiments on the parent ions of the degradation products to obtain fragmentation patterns.
-
-
Data Analysis and Structure Elucidation:
-
Use the accurate mass data to determine the elemental composition of the degradation products.
-
Interpret the MS/MS fragmentation patterns to propose the chemical structures of the degradation products.
-
Compare the fragmentation pathways of the degradation products with that of this compound to identify structural modifications.
-
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Workflow for Degradation Product Identification.
References
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:64461-95-6 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Characterization of Microbial Degradation Products of Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Picroside III Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Picroside III.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of matrix effects in this compound bioanalysis?
Matrix effects in the bioanalysis of this compound, a moderately polar iridoid glycoside, are primarily caused by co-eluting endogenous components from biological matrices like plasma, serum, or urine. These components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[1] The most common sources of interference include:
-
Phospholipids: Abundant in plasma and serum, these molecules are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and other endogenous small molecules: These can alter the droplet formation and evaporation process in the ESI source, affecting ionization efficiency.
-
Proteins: In inadequately prepared samples, residual proteins can cause signal suppression and contaminate the analytical system.
Q2: How can I minimize matrix effects during method development for this compound?
Minimizing matrix effects is crucial for accurate and reproducible quantification of this compound. Key strategies include:
-
Effective Sample Preparation: Employing a robust sample cleanup technique is the first line of defense. Options include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the required sensitivity, throughput, and the nature of the biological matrix.
-
Chromatographic Separation: Optimizing the UPLC/HPLC method to achieve baseline separation of this compound from the matrix interferences is highly effective. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of stationary phase.[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will co-elute with the analyte and experience similar ionization suppression or enhancement.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect on the ionization of this compound.
Q3: What are the expected recovery and matrix effect values for this compound in plasma?
The extraction recovery and matrix effect for this compound can vary depending on the sample preparation method and the specific UPLC-MS/MS conditions. However, a validated method using protein precipitation with acetonitrile for the analysis of this compound in rat plasma has reported the following values:
| Quality Control Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 76.43 | 95.77 |
| Medium | 80.47 | 99.32 |
| High | 83.84 | 101.8 |
Data sourced from a study on the simultaneous determination of five iridoids in rat plasma.
Q4: What are the key parameters to consider for a UPLC-MS/MS method for this compound?
For the quantitative analysis of this compound using UPLC-MS/MS, the following parameters are critical:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typical for good peak shape and ionization efficiency.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for this compound.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for sensitivity and selectivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[3] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is suitable for the column chemistry and the analyte. For silica-based columns, avoid pH > 7 to prevent silica dissolution.[3] |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase, such as a different organic modifier or an ion-pairing agent. |
| Injection Solvent Stronger than Mobile Phase | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column head.[3] |
Issue 2: Inconsistent or Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction procedure. For LLE, try different organic solvents and pH adjustments. For SPE, optimize the wash and elution steps. For PPT, evaluate different precipitation solvents (e.g., acetonitrile vs. methanol) and their ratios to the sample. |
| Analyte Instability | This compound may be susceptible to degradation under certain conditions (e.g., extreme pH, high temperature).[4] Ensure samples are processed and stored under appropriate conditions (e.g., on ice, protected from light). Evaluate the stability of this compound in the biological matrix under the expected storage and handling conditions.[5][6][7] |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent. Ensure the chosen elution solvent is appropriate for both the sorbent and this compound. |
| Adsorption to Labware | Use low-binding tubes and pipette tips. Silanized glassware may also be considered. |
Issue 3: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Improve chromatographic separation to resolve this compound from the phospholipid elution zone. Employ a more effective sample cleanup method like SPE or a specific phospholipid removal plate. |
| High Salt Concentration in the Sample | Dilute the sample extract before injection. If using SPE, ensure the wash step effectively removes salts. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to improve ionization efficiency and reduce susceptibility to matrix effects. |
| Matrix Effects Varying Between Lots | If using a particular lot of a biological matrix for calibration standards and QCs, test other lots to ensure the method is rugged. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is a simple and rapid method for sample cleanup, suitable for high-throughput analysis.
-
Sample Preparation:
-
Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing the internal standard) to the tube. This corresponds to a 3:1 ratio of acetonitrile to plasma.[8]
-
-
Precipitation:
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[9]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Be cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT but is more labor-intensive.
-
Sample Preparation:
-
Pipette 200 µL of plasma or serum into a clean glass tube.
-
Add the internal standard solution.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes to ensure efficient partitioning of this compound into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to facilitate phase separation.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and the ability to concentrate the analyte, making it ideal for assays requiring high sensitivity.
-
Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with a stronger solvent (e.g., 1 mL of methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.
-
Visualizations
Caption: Experimental workflow for this compound bioanalysis.
Caption: Troubleshooting decision tree for this compound bioanalysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. primescholars.com [primescholars.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
Validation & Comparative
A Comparative Analysis of Picroside I, II, and III: Unveiling their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Picroside I, Picroside II, and Picroside III, three iridoid glycosides with significant therapeutic promise. While Picroside I and II, primarily isolated from Picrorhiza kurroa, have been more extensively studied, this compound, found in Picrorhiza scrophulariiflora, is an emerging compound of interest. This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to aid in research and development decisions.
At a Glance: Comparative Biological Activities
While direct comparative studies evaluating all three picrosides under identical experimental conditions are limited, the existing literature provides valuable insights into their individual and comparative potencies across several key therapeutic areas.
| Biological Activity | Picroside I | Picroside II | This compound | Key Findings |
| Anti-Cancer | IC₅₀: 95.3 µM (MDA-MB-231 cells)[1] | IC₅₀: 130.8 µM (MDA-MB-231 cells)[1] | Data not available | Picroside I demonstrates greater potency in inhibiting the proliferation of triple-negative breast cancer cells compared to Picroside II.[1] |
| Anti-Inflammatory | Data not available | Effective in reducing inflammation[1][2][3] | Potential to reduce intestinal inflammation[3] | Picroside II has demonstrated anti-inflammatory effects in various models, including LPS-induced inflammation.[1][2] this compound shows promise in mitigating intestinal inflammation. |
| Hepatoprotective | Hepatoprotective properties reported | Potent hepatoprotective agent against various toxins[4][5] | Data not available | Picroside II has shown significant protection against liver injury induced by toxins like CCl₄, D-GalN, and acetaminophen.[4][5] |
| Antioxidant | Scavenging activity observed | Scavenging activity observed | Data not available | Both Picroside I and II, as constituents of Picrorhiza extracts, exhibit antioxidant properties.[6][7] |
| Neuroprotective | Data not available | Protects against glutamate-induced oxidative stress in PC12 cells[8][9][10] | Data not available | Picroside II has shown neuroprotective effects by enhancing cell viability and reducing reactive oxygen species in neuronal cell models.[8][9][10] |
Note: The absence of data for this compound in several categories highlights the need for further comparative research to fully elucidate its therapeutic potential relative to Picroside I and II.
Key Experimental Methodologies
To ensure the reproducibility and validation of the cited findings, this section details the protocols for the primary assays used to evaluate the biological activities of the picrosides.
Anti-Cancer Activity: MTT Assay
The anti-proliferative and cytotoxic effects of Picroside I and II on cancer cells were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: MDA-MB-231 human triple-negative breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Picroside I and II for a specified duration (e.g., 24-48 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium and maintained under standard cell culture conditions.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compounds for a defined period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for an additional 18-24 hours.[11][12]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[11][12] This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at approximately 540 nm.[11][12]
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Hepatoprotective Activity: D-galactosamine (D-GalN)/LPS-Induced Liver Injury in Mice
This in vivo model is widely used to evaluate the hepatoprotective effects of compounds against acute liver failure.
-
Animal Model: Male mice (e.g., C57BL/6 or BALB/c) are used.
-
Treatment: The test compound (e.g., Picroside II) is administered to the mice, typically via intraperitoneal injection or oral gavage, at various doses for a specified period before the induction of liver injury.
-
Induction of Liver Injury: Acute liver injury is induced by an intraperitoneal injection of D-galactosamine (e.g., 700 mg/kg) and a low dose of lipopolysaccharide (e.g., 10 µg/kg).[13][14]
-
Sample Collection and Analysis: Several hours after induction (e.g., 6-8 hours), blood and liver tissue samples are collected. Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to assess liver damage.[14] Liver tissues can be used for histopathological examination (e.g., H&E staining) and analysis of inflammatory and apoptotic markers.[14]
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to assess the free radical scavenging activity of compounds.[15][16][17][18][19]
-
Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[15]
-
Reaction: The test compound at various concentrations is mixed with the DPPH solution.[15] In the presence of an antioxidant, the purple color of the DPPH radical fades to yellow.[15]
-
Measurement: After a specific incubation period in the dark (e.g., 30 minutes), the absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[15][18]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Neuroprotective Activity: Glutamate-Induced Excitotoxicity in PC12 Cells
This in vitro assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced neuronal cell death.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured and often differentiated with nerve growth factor (NGF) to exhibit a more neuron-like phenotype.
-
Treatment: Differentiated PC12 cells are pre-treated with the test compound for a certain period before being exposed to a high concentration of glutamate (e.g., 5-10 mM) to induce excitotoxicity.[20]
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.[20]
-
Measurement of Oxidative Stress: The levels of intracellular reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Data Analysis: The protective effect of the compound is determined by the increase in cell viability and the reduction in ROS levels compared to cells treated with glutamate alone.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of picrosides are mediated through their modulation of various cellular signaling pathways.
Picroside II and the PI3K/Akt Signaling Pathway
Picroside II has been shown to exert its anti-inflammatory and cell-protective effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and inflammation.
Caption: Picroside II inhibits the phosphorylation and activation of Akt.
Experimental Workflow: D-galactosamine/LPS-Induced Hepatotoxicity Model
The following diagram illustrates the typical workflow for evaluating the hepatoprotective effects of a test compound using the D-GalN/LPS-induced liver injury model in mice.
Caption: Workflow for in vivo hepatoprotective activity assessment.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of Picroside I and II, particularly in the areas of cancer, inflammation, and liver protection. Picroside I appears to be a more potent anti-cancer agent than Picroside II in the context of triple-negative breast cancer. Conversely, Picroside II has a more substantial body of evidence supporting its anti-inflammatory and hepatoprotective effects.
This compound remains a relatively understudied compound. Preliminary findings of its anti-inflammatory effects in the gut are promising, but a direct comparison with Picroside I and II is essential to determine its relative efficacy and potential for development.
Future research should prioritize head-to-head comparative studies of all three picrosides across a range of biological assays. Such studies will be invaluable for identifying the most promising candidate for specific therapeutic applications and for guiding the future of drug development based on these potent natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-lipid peroxidation and protection of liver mitochondria against injuries by picroside II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The paradox of Picroside II: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
- 17. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. marinebiology.pt [marinebiology.pt]
- 20. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Picroside III and the Synthetic PI3K Inhibitor LY294002
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally derived iridoid glycoside, Picroside III, and the widely used synthetic phosphoinositide 3-kinase (PI3K) inhibitor, LY294002. While both compounds are investigated for their therapeutic potential, particularly in cancer research, their mechanisms of action on the critical PI3K/Akt signaling pathway appear to be starkly different. This comparison aims to equip researchers with the necessary data and experimental frameworks to evaluate these molecules for their specific research applications.
At a Glance: Key Performance Indicators
| Parameter | Picroside I | Picroside II | LY294002 |
| Target | Not explicitly defined as a direct PI3K inhibitor. Exhibits anti-proliferative effects. | Not a direct PI3K inhibitor; reported to activate the PI3K/Akt pathway. | Pan-Class I PI3K inhibitor. |
| IC50 (PI3Kα) | Not Available | Not Available | 0.5 µM |
| IC50 (PI3Kβ) | Not Available | Not Available | 0.97 µM |
| IC50 (PI3Kδ) | Not Available | Not Available | 0.57 µM |
| IC50 (Cell Viability, MDA-MB-231) | 95.3 µM[1] | 130.8 µM[1] | Varies by cell line (typically in the µM range) |
| Mechanism of Action on PI3K/Akt Pathway | Under investigation; likely indirect. | Activator | Competitive inhibitor of the ATP-binding site of PI3K. |
| Off-Target Effects | Not well characterized. | Not well characterized. | Inhibits other kinases such as CK2 and DNA-PK. |
Unraveling the Mechanism: The PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
LY294002 acts as a direct inhibitor of PI3K, thereby blocking the downstream signaling cascade. In contrast, evidence suggests that Picroside II, a close analog of this compound, activates the PI3K/Akt pathway. This opposing effect is a critical consideration for researchers designing experiments to probe the therapeutic potential of picrosides.
Figure 1: PI3K/Akt signaling pathway with points of intervention.
Experimental Blueprint: A Comparative Workflow
To rigorously compare the effects of this compound and LY294002, a well-defined experimental workflow is essential. The following diagram outlines a typical experimental procedure for assessing their impact on cancer cell viability and the PI3K/Akt signaling pathway.
Figure 2: Workflow for comparing this compound and LY294002.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the dose-dependent effects of this compound and LY294002 on the viability of a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
LY294002 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound and LY294002 in culture medium. Replace the medium in the wells with 100 µL of the respective drug dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound at each time point.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound or LY294002.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
LY294002
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound and LY294002 at predetermined concentrations (e.g., near the IC50 value) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize the phosphorylated protein levels to the total protein levels. Use GAPDH as a loading control.
Conclusion
The comparison between this compound and LY294002 reveals a fascinating dichotomy in their interaction with the PI3K/Akt signaling pathway. While LY294002 is a well-established synthetic inhibitor, the natural compound this compound, based on evidence from its close analog Picroside II, may act as an activator of this same pathway. This fundamental difference underscores the importance of detailed mechanistic studies when evaluating natural products for therapeutic purposes. The provided experimental protocols offer a robust framework for researchers to directly compare these compounds and elucidate the precise molecular mechanisms of this compound, paving the way for its potential application in various research and drug development contexts.
References
A Head-to-Head Comparison of Picroside III and Other Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Picroside III and other prominent iridoid glycosides: Picroside II, Aucubin, and Catalpol. The information presented is supported by experimental data from various preclinical studies, offering insights into their comparative efficacy and mechanisms of action across key therapeutic areas.
Comparative Analysis of Pharmacological Activities
Iridoid glycosides are a class of monoterpenoids widely recognized for their diverse biological activities. This section compares the anti-inflammatory, neuroprotective, and hepatoprotective effects of this compound, Picroside II, Aucubin, and Catalpol, presenting available quantitative data for direct comparison.
Anti-inflammatory Activity
The anti-inflammatory potential of these iridoid glycosides has been evaluated in various in vitro and in vivo models. A key mechanism underlying their anti-inflammatory action is the inhibition of pro-inflammatory mediators and cytokines, often through the modulation of signaling pathways like NF-κB.
| Compound | Model | Key Parameter | Concentration/Dose | Observed Effect | Reference |
| Picroside II | LPS-stimulated RAW 264.7 cells | TNF-α production | - | Moderate inhibition | [1] |
| Aucubin | IgE-induced RBL-2H3 cells | TNF-α production | IC50: 0.101 µg/mL | Potent inhibition of TNF-α | [2] |
| Aucubin (hydrolyzed) | LPS-stimulated RAW 264.7 cells | TNF-α production | IC50: 9.2 µM | Significant inhibition of TNF-α | [3] |
| Catalpol | LPS-stimulated BV2 microglia | NO and PGE2 production | - | Significant suppression | [4] |
Neuroprotective Activity
The neuroprotective effects of these compounds are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. They have shown promise in models of cerebral ischemia and neurodegenerative diseases.
| Compound | Model | Key Parameter | Concentration/Dose | Observed Effect | Reference |
| Picroside II | Rat model of focal cerebral ischemia | Infarct volume | - | Reduction in infarct size | [5] |
| Aucubin | Gerbil model of forebrain ischemia-reperfusion | Neuronal death in CA1 | 10 mg/kg (i.p.) | Protection of pyramidal cells | [6] |
| Catalpol | HFD/STZ-induced diabetic mice | Blood glucose | 100-200 mg/kg (p.o.) | Reduction in blood glucose and amelioration of hepatic insulin resistance | [7] |
Hepatoprotective Activity
Hepatoprotection is a well-documented activity of several iridoid glycosides, particularly the picrosides. Their mechanisms involve antioxidant action, stabilization of cell membranes, and modulation of inflammatory responses in the liver.
| Compound | Model | Key Parameter | Dose | Observed Effect | Reference |
| Picroside II | CCl4, APAP, D-GalN-induced liver injury in mice | Serum ALT and AST levels | - | Significant reduction in liver enzymes, more potent than DDB (biphenyl dimethyl dicarboxylate) | [8] |
| Picroside II | ANIT-induced cholestatic mice | Liver function and tissue damage | - | Hepatoprotective effect | [9] |
| Aucubin | CCl4-induced acute liver injury | Liver injury | - | Improvement of liver injury through anti-inflammatory and antioxidative effects | [10] |
| Catalpol | HFD-fed mice | Serum TG, TC, ALT, and AST | - | Significant amelioration of hepatic damage | [11] |
| Catalpol | Cholestatic liver injury mouse model | Liver damage | - | Reduction in liver damage | [12] |
Mechanistic Insights: Signaling Pathways
The pharmacological effects of these iridoid glycosides are mediated through the modulation of key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and target identification.
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to exert its therapeutic effects, in part, by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.
Catalpol and the NF-κB Signaling Pathway
Catalpol exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central mediator of inflammatory responses. Catalpol has been shown to suppress the activation of TLR4-mediated MAPK signaling cascades, which in turn prevents NF-κB nuclear translocation and the transcription of pro-inflammatory cytokines[13].
Aucubin and Antioxidant Signaling Pathways
Aucubin demonstrates significant antioxidant activity, which contributes to its neuroprotective and hepatoprotective effects. It has been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses[14].
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of iridoid glycosides.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Workflow:
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective potential of test compounds.
Experimental Workflow:
In Vivo Hepatoprotection Assay: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice
This model is used to induce acute liver injury and assess the hepatoprotective effects of compounds.
Experimental Workflow:
Conclusion
This compound, Picroside II, Aucubin, and Catalpol all demonstrate significant therapeutic potential across a range of pharmacological activities. While all exhibit anti-inflammatory, neuroprotective, and hepatoprotective properties, the potency and specific mechanisms of action can vary. Picrosides, particularly Picroside II, show robust hepatoprotective effects. Aucubin displays potent anti-inflammatory and antioxidant activities, while Catalpol is a strong inhibitor of the NF-κB pathway. The choice of a specific iridoid glycoside for further drug development will depend on the targeted therapeutic area and the desired mechanistic profile. This guide provides a foundational comparison to aid researchers in their selection and investigation of these promising natural compounds.
References
- 1. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The paradox of Picroside II: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aucubin Exerts Neuroprotection against Forebrain Ischemia and Reperfusion Injury in Gerbils through Antioxidative and Neurotrophic Effects [mdpi.com]
- 7. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-lipid peroxidation and protection of liver mitochondria against injuries by picroside II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picroside II protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalpol Attenuates Hepatic Steatosis by Regulating Lipid Metabolism via AMP-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of catalpol on mitochondria of hepatocytes in cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO-1 and AMPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Picroside III Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Picroside III, a key bioactive iridoid glycoside, is paramount for ensuring the quality, safety, and efficacy of herbal medicines and related pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the determination of this compound, with a focus on their performance characteristics and experimental protocols.
The cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that a given method is suitable for its intended purpose and that different analytical techniques yield comparable and reliable results. This guide synthesizes data from various studies to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for this compound analysis.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics of two commonly employed methods: HPLC with UV detection and UPLC-MS/MS.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 3.515 - 225.000 µg/mL (for Picroside-I)[1] | 5.040 - 560.0 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.9911[2] |
| Limit of Detection (LOD) | 135 ng/band (for Picroside-I)[3] | Not explicitly reported for this compound |
| Limit of Quantification (LOQ) | 410 ng/band (for Picroside-I)[3] | 5.040 ng/mL[2] |
| Accuracy (% Recovery) | Not explicitly reported for this compound | 95.77 - 101.9% (Matrix Effect)[2] |
| Precision (% RSD) | < 2% (for Picroside-I and II) | < 15% (Intra-day and Inter-day)[2] |
| Robustness | Method is reported to be robust[3] | Not explicitly reported |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline the key experimental protocols for HPLC-UV and UPLC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound in herbal extracts and formulations where high sensitivity is not a primary requirement.
-
Chromatographic System: A Waters binary HPLC unit with a Waters HPLC pump 515, dual λ absorbance detector 2487, and Empower II software can be used.[1]
-
Column: A Sunfire C18 column (4.6 × 250 mm, 5 µm) is operated at ambient temperature.[1]
-
Mobile Phase: An isocratic elution with a mixture of methanol and water (60:40, v/v) is employed.[1]
-
Flow Rate: The flow rate is maintained at 0.9 mL/min.[1]
-
Detection: UV detection is performed at 270 nm.[1]
-
Run Time: A run time of 40 minutes for standard compounds and 45 minutes for samples is typically used.[1]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of this compound in complex biological matrices such as plasma.[2]
-
Chromatographic System: An ultra-performance liquid chromatography-electrospray tandem quadrupole mass spectrometry (UHPLC-ESI-MS/MS) system is utilized.[2]
-
Column: An ACQUITY UPLC® BEH Amide Column (2.1 × 100 mm, 1.7 µm) is maintained at a temperature of 40 °C.[2]
-
Mobile Phase: A gradient elution with 0.1% formic acid in aqueous solution and 0.1% formic acid in acetonitrile solution is used.[2]
-
Flow Rate: The flow rate is set at 0.4 mL/min.[2]
-
Ionization Mode: Multiple reaction monitoring (MRM) and negative ion modes are adopted for detection.[2]
Cross-Validation Workflow
The process of cross-validating different analytical methods for this compound involves a systematic comparison of their validation parameters. The following diagram illustrates a typical workflow for such a comparison.
Caption: Cross-validation workflow for this compound analytical methods.
Conclusion
Both HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of this compound, with the choice of method being dependent on the specific analytical requirements. The UPLC-MS/MS method offers superior sensitivity and is well-suited for complex biological samples.[2] The HPLC-UV method, while less sensitive, provides a robust and cost-effective solution for routine quality control of herbal materials and formulations.[1][3] The successful cross-validation of these methods ensures the generation of reliable and interchangeable data, which is essential for regulatory compliance and the overall quality assurance of products containing this compound.
References
Picroside III in Experimental Colitis: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Picroside III against standard-of-care treatments for inflammatory bowel disease (IBD), with a focus on colitis. The data presented is derived from preclinical studies utilizing the dextran sulfate sodium (DSS)-induced colitis mouse model. It is important to note that the following data is compiled from separate studies, and a direct head-to-head comparison of this compound with standard-of-care drugs in the same experimental setting has not been identified in the reviewed literature.
Overview of Investigated Compounds
This compound is an iridoid glycoside isolated from the plant Picrorhiza scrophulariiflora. It has demonstrated therapeutic potential in preclinical models of intestinal inflammation. Its mechanism of action is reported to involve the modulation of the PI3K-Akt signaling pathway[1].
Mesalazine (5-aminosalicylic acid, 5-ASA) is a first-line treatment for mild to moderate ulcerative colitis. Its anti-inflammatory effects are mediated through multiple pathways, including the inhibition of TNF signaling, MAPK, PI3K-Akt, and NF-κB pathways, as well as the activation of the Aryl Hydrocarbon Receptor[2][3][4][5].
Sulfasalazine is another established treatment for IBD. It is a prodrug that is cleaved in the colon to release mesalazine and sulfapyridine. Its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways[6][7].
In Vivo Efficacy Data in DSS-Induced Colitis Model
The following tables summarize key efficacy parameters from different preclinical studies. Disclaimer: The data for this compound, Mesalazine, and Sulfasalazine are from separate and independent studies. Experimental conditions such as the concentration of DSS, duration of treatment, and mouse strain may vary between studies, which can significantly influence the results. Therefore, this data should be interpreted as a juxtaposition of findings rather than a direct comparison of potency.
Table 1: Effect on Body Weight Change
| Treatment Group | Dosage | % Body Weight Change (relative to DSS control) | Study Reference |
| This compound | Not Specified | Mitigated body weight loss[8] | [8] |
| Mesalazine | 0.8 g/kg | Ameliorated body weight loss | [2] |
| Sulfasalazine | 30 mg/kg | Reduced body weight loss | [9] |
| Sulfasalazine | 60 mg/kg | Reduced body weight loss | [9] |
Table 2: Effect on Disease Activity Index (DAI)
| Treatment Group | Dosage | DAI Score (or relative change) | Study Reference |
| This compound | Not Specified | Mitigated the escalation of DAI[1] | [1] |
| Mesalazine | Not Specified | Lower DAI score than DSS group[10] | [10] |
| Sulfasalazine | 100 mg/kg/day | Significant amelioration | [11] |
Table 3: Effect on Colon Length
| Treatment Group | Dosage | Colon Length (or relative change) | Study Reference |
| This compound | Not Specified | Mitigated colon shortening[8] | [8] |
| Mesalazine | 0.4 g/kg | Improved colon length | [12] |
| Sulfasalazine | 30 mg/kg | Less shortening of the colon length | [9] |
| Sulfasalazine | 60 mg/kg | Less shortening of the colon length | [9] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used preclinical model that mimics some aspects of human ulcerative colitis. The general protocol involves the administration of DSS in the drinking water of mice for a defined period, leading to acute or chronic colonic inflammation.
-
Induction of Acute Colitis (Example from a this compound study):
-
Animals: Male C57BL/6 mice.
-
Induction Agent: 3.5% (w/v) DSS dissolved in drinking water.
-
-
Induction of Colitis (Example from a Mesalazine study):
-
Induction of Colitis (Example from a Sulfasalazine study):
Signaling Pathways
This compound Signaling Pathway in Colitis
This compound is reported to exert its anti-inflammatory effects in colitis by inhibiting the PI3K-Akt signaling pathway[1]. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in inflammatory processes.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Mesalazine Signaling Pathways in Colitis
Mesalazine has a multi-faceted mechanism of action, impacting several key inflammatory signaling pathways.
Caption: Mesalazine's multiple anti-inflammatory pathways.
Sulfasalazine Signaling Pathway in Colitis
Sulfasalazine primarily exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Sulfasalazine inhibits NF-κB and MAPK pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in the DSS-induced colitis model.
Caption: General workflow for in vivo colitis studies.
Conclusion
References
- 1. This compound Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scibasejournals.org [scibasejournals.org]
- 11. scilit.com [scilit.com]
- 12. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling Picroside III
Essential Safety and Handling Guide for Picroside III
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a naturally occurring iridoid glycoside. The following procedural steps and operational plans are designed to minimize risk and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and can cause serious eye irritation[1]. Therefore, adherence to strict safety protocols is mandatory. The GHS classification includes the signal word "Warning" and the hazard statement H319 ("Causes serious eye irritation"). The corresponding GHS pictogram is GHS07, an exclamation mark, indicating that it can be an irritant, skin sensitizer, acutely toxic, a narcotic, or hazardous to the ozone layer. Until more comprehensive toxicological data is available, it is prudent to treat this compound as a potentially hazardous substance and avoid all direct contact[2].
The following table summarizes the required personal protective equipment for handling this compound in various laboratory scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Handling Solid this compound | - Chemical safety goggles or a face shield- Nitrile or neoprene gloves- Lab coat- Respiratory protection (e.g., N95 or FFP2 respirator) if not handled in a fume hood |
| Preparing Solutions | - Chemical safety goggles- Nitrile or neoprene gloves- Lab coat- Work should be conducted in a chemical fume hood to avoid inhalation of aerosols. |
| Administering to Cell Cultures or Animals | - Chemical safety goggles- Nitrile or neoprene gloves- Lab coat |
| Cleaning and Decontamination | - Chemical safety goggles- Nitrile or neoprene gloves- Lab coat |
| Waste Disposal | - Chemical safety goggles- Nitrile or neoprene gloves- Lab coat |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural guidance for the safe handling and use of this compound, from initial preparation to experimental application.
Preparation and Weighing
-
Pre-Handling: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). The work area, including the analytical balance, should be clean and free of clutter.
-
Engineering Controls: Whenever possible, handle solid this compound within a chemical fume hood or a powder containment hood to minimize inhalation exposure. If a hood is not available, a NIOSH-approved respirator is required.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated, clean spatula for transferring the powder.
-
Weigh the desired amount of this compound onto weighing paper or into a suitable container.
-
Clean the balance and surrounding area with a damp cloth immediately after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Carefully fold the weighing paper and transfer the compound to the vessel for dissolution.
-
Dissolution
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide[2][3][4]. It is sparingly soluble in aqueous buffers[2].
-
Solvent Selection: Choose a solvent appropriate for your experimental needs. For in vitro studies, DMSO is a common choice.
-
Procedure:
-
Perform all dissolution steps within a chemical fume hood.
-
Add the weighed this compound to a sterile, appropriate container (e.g., a conical tube or vial).
-
Using a calibrated pipette, add the desired volume of solvent to the container.
-
Cap the container securely and vortex or sonicate until the solid is completely dissolved.
-
For aqueous solutions, it may be necessary to first dissolve this compound in a small amount of DMSO and then dilute with the aqueous buffer[2]. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
-
Storage
-
Solid Form: Store solid this compound in a tightly sealed container at -20°C for long-term stability[4][5].
-
Stock Solutions: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. MedChemExpress suggests that at -80°C, the stock solution is stable for 6 months, while at -20°C, it is stable for 1 month[6].
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Solid and Solutions: Dispose of unused solid this compound and its solutions as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including weighing paper, pipette tips, gloves, and cleaning materials, must be disposed of as hazardous waste. Place these items in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers with an appropriate solvent (e.g., the solvent used for dissolution) three times. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for chemical containers.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C25H30O13 | CID 23986034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CAS:64461-95-6 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
